Technical Documentation Center

2-Amino-2-(pyridin-4-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(pyridin-4-yl)ethanol
  • CAS: 724463-81-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Stability Dynamics of 2-Amino-2-(pyridin-4-yl)ethanol

Executive Summary In modern drug discovery and active pharmaceutical ingredient (API) synthesis, chiral amino-alcohols serve as indispensable building blocks. 2-Amino-2-(pyridin-4-yl)ethanol is a highly versatile, bifunc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, chiral amino-alcohols serve as indispensable building blocks. 2-Amino-2-(pyridin-4-yl)ethanol is a highly versatile, bifunctional scaffold characterized by a pyridine ring substituted with an ethanolamine moiety. The orthogonal reactivity of its primary amine, primary alcohol, and aromatic nitrogen makes it highly valuable for synthesizing complex pharmacophores. However, this same multifunctionality introduces specific stability challenges and formulation incompatibilities.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, degradation pathways, and stability-indicating analytical methodologies for 2-Amino-2-(pyridin-4-yl)ethanol, empowering researchers and formulation scientists to optimize its handling and integration into drug development pipelines.

Physicochemical Parameters & Structural Analysis

Understanding the intrinsic molecular properties of 2-Amino-2-(pyridin-4-yl)ethanol is critical for predicting its behavior in solution and solid-state formulations. The molecule exists primarily in two forms: the free base and the dihydrochloride salt. The free base is highly polar and hydrophilic, while the dihydrochloride salt exhibits significant hygroscopicity.

Table 1: Core Physicochemical Properties
PropertyFree Base FormDihydrochloride Salt Form
CAS Registry Number 724463-81-4[1]1220039-63-3[2]
Molecular Formula C₇H₁₀N₂OC₇H₁₂Cl₂N₂O
Molecular Weight 138.17 g/mol [3]211.09 g/mol
SMILES String NC(CO)c1ccncc1Cl.Cl.NC(CO)c1ccncc1
Predicted pKa (Pyridine N) ~5.2~5.2
Predicted pKa (Primary Amine) ~8.5 - 9.0~8.5 - 9.0
Predicted LogP -0.5 to 0.1N/A (Ionized)

Structural Causality: The basicity of the molecule is split between the sp² hybridized pyridine nitrogen (pKa ~5.2) and the sp³ hybridized primary amine (pKa ~8.8). At physiological pH (7.4), the primary amine is predominantly protonated, while the pyridine ring remains neutral. This differential ionization is the primary driver behind the molecule's high aqueous solubility and dictates the necessity for specialized chromatographic techniques (such as HILIC) for accurate quantification.

Degradation Pathways and Reactivity Mapping

The stability profile of 2-Amino-2-(pyridin-4-yl)ethanol is governed by the independent and synergistic reactivities of its three functional nodes.

  • Oxidative Susceptibility: The primary amine is vulnerable to reactive oxygen species (ROS), leading to the formation of hydroxylamines and, subsequently, nitrones. Under aggressive peroxide stress, the pyridine nitrogen can undergo N-oxidation to form a pyridine N-oxide.

  • Formulation Incompatibilities (Maillard Reaction): As a primary amine, the compound will rapidly condense with reducing sugars (e.g., lactose, glucose) via a Schiff base intermediate, followed by an Amadori rearrangement. This leads to severe browning and API depletion.

  • Esterification: In the presence of acidic excipients or carboxylic acid degradation products, the primary alcohol can undergo slow esterification, particularly under thermal stress.

ReactivityMap Core 2-Amino-2-(pyridin-4-yl)ethanol Amine Primary Amine (-NH2) Core->Amine Alcohol Primary Alcohol (-OH) Core->Alcohol Pyridine Pyridine Ring Core->Pyridine Deg1 Oxidation (Nitrone) Amine->Deg1 ROS Deg2 Maillard Condensation Amine->Deg2 Sugars Deg3 Esterification Alcohol->Deg3 Acids Deg4 N-Oxidation (N-oxide) Pyridine->Deg4 H2O2

Fig 1. Reactivity map and degradation pathways of 2-Amino-2-(pyridin-4-yl)ethanol.

Stability-Indicating Analytical Methodology (HILIC-UV/MS)

Analytical Challenge: Standard reversed-phase (C18) chromatography fails to retain 2-Amino-2-(pyridin-4-yl)ethanol due to its high polarity (LogP < 0) and dual-basic nature. The compound typically elutes in the void volume, making it impossible to separate from polar degradation products.

Expertise & Rationale: To establish a self-validating, stability-indicating system, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. By utilizing an amide-bonded stationary phase and an ammonium formate buffer at pH 3.0, both nitrogen centers are fully protonated. This maximizes hydrogen bonding and partitioning into the aqueous-enriched layer of the stationary phase, ensuring robust retention and excellent MS compatibility.

Step-by-Step HILIC Protocol
  • Column Selection: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted strictly to pH 3.0 using formic acid. (Causality: pH 3.0 ensures consistent ionization of the pyridine ring, preventing peak tailing).

    • Mobile Phase B (Organic): 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish initial partitioning)

    • 2.0 - 8.0 min: Linear gradient from 90% B to 50% B

    • 8.0 - 10.0 min: Hold at 50% B (Elution of highly polar oxidative degradants)

    • 10.0 - 10.1 min: Return to 90% B

    • 10.1 - 15.0 min: Re-equilibration

  • Operational Parameters: Flow rate of 0.4 mL/min; Column oven set to 40°C (Causality: Elevated temperature reduces the high viscosity of the aqueous/acetonitrile mixture, improving mass transfer and reducing backpressure).

  • Detection: UV detection at 254 nm (targeting the pyridine chromophore) coupled with ESI-MS in positive ion mode (monitoring m/z 139.1 [M+H]⁺ for the intact free base).

Forced Degradation Protocol (ICH Q1A/Q1B Compliant)

To validate the stability-indicating power of the HILIC method, the following forced degradation matrix must be executed. This protocol systematically breaks down the API to ensure all degradants are chromatographically resolved from the parent peak.

Table 2: Forced Degradation Matrix & Expected Outcomes
Stress ConditionExperimental ParametersExpected Degradation Pathway / Outcome
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24 hoursHighly stable. Minimal degradation expected due to the absence of hydrolyzable amides or esters.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 24 hoursStable. Minor risk of alcohol elimination under extreme prolonged stress.
Oxidative 3% H₂O₂, Room Temp, 24 hoursHigh Susceptibility. Rapid formation of pyridine N-oxide and primary amine oxidation products (nitrones).
Thermal (Solid) Solid state, 80°C, 7 daysStable in free base form. Dihydrochloride salt may show physical deliquescence if ambient humidity is not controlled.
Photolytic 1.2M lux hours + 200 Wh/m² UVModerate degradation. Pyridine ring is susceptible to UV-induced radical reactions.

Formulation & Storage Directives

Translating the physicochemical data into practical handling protocols is essential for maintaining the integrity of 2-Amino-2-(pyridin-4-yl)ethanol during scale-up and formulation.

  • Excipient Selection: Strictly avoid reducing sugars (e.g., lactose monohydrate, glucose, maltose). The primary amine will undergo a rapid Maillard condensation, rendering the API inactive. Recommend utilizing non-reducing diluents such as Microcrystalline Cellulose (MCC), mannitol, or dibasic calcium phosphate.

  • Storage of the Dihydrochloride Salt: The dihydrochloride salt (CAS 1220039-63-3) is highly hygroscopic. Moisture sorption not only lowers the effective assay value but also increases molecular mobility, accelerating solid-state degradation. It must be stored in tightly sealed, light-resistant containers with active desiccants (e.g., silica gel) under an inert argon or nitrogen atmosphere.

References

  • Source: alfa-chemclinix.
  • Source: synblock.
  • Title: CAS 724463-81-4 2-Amino-2-pyridin-4-yl-ethanol - Pharma Innovation (Molecular Weight Data)
  • Title: 2-Amino-2-(4-pyridyl)
  • Title: 2-Amino-2-(pyridin-3-yl)ethanol | 372144-01-9 | Benchchem (pKa Estimation Methodology)

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Amino-2-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide

Executive Summary The structural characterization of bifunctional organic ligands is a critical bottleneck in rational drug design and crystal engineering. This whitepaper provides an in-depth methodological framework fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of bifunctional organic ligands is a critical bottleneck in rational drug design and crystal engineering. This whitepaper provides an in-depth methodological framework for the Single-Crystal X-ray Diffraction (SCXRD) analysis of 2-Amino-2-(pyridin-4-yl)ethanol . By detailing the causality behind experimental choices—from cryogenic data collection to dual-space structure solution—this guide establishes a self-validating protocol for resolving complex hydrogen-bonding networks and supramolecular synthons.

Chemical Context & Structural Significance2-Amino-2-(pyridin-4-yl)ethanol (CAS 724463-81-4)[1] is a highly versatile building block featuring a pyridine ring, a primary amine, and a hydroxyl group.

From a crystallographic perspective, this triad of functional groups presents a unique challenge and opportunity. The molecule acts simultaneously as a multidentate hydrogen-bond donor (via −NH2​ and −OH ) and acceptor (via the pyridine nitrogen and hydroxyl oxygen). Resolving its exact 3D conformation is critical for Fragment-Based Drug Discovery (FBDD), where the spatial orientation of these pharmacophores dictates binding affinity to target proteins.

Experimental Protocols: Crystallization to Data Collection

Crystallization Strategy

Causality: To obtain diffraction-quality single crystals, defect formation must be minimized. Rapid precipitation traps solvent molecules and creates twinned or disordered lattices. We employ a vapor diffusion method to ensure a slow, thermodynamically controlled nucleation rate.

  • Protocol: Dissolve 50 mg of the purified compound in 2 mL of methanol (good solvent) in a 5 mL inner vial. Place this inside a sealed 20 mL outer vial containing 10 mL of diethyl ether (antisolvent). Over 48–72 hours, the volatile ether slowly diffuses into the methanol, lowering the solubility and yielding pristine, colorless block-like crystals.

Crystal Mounting and X-Ray Data Collection

Causality: Data collection at cryogenic temperatures is mandatory. Cooling the crystal to 100 K reduces the thermal vibrations (Debye-Waller factors) of the atoms. This significantly enhances high-angle diffraction intensities, which is an absolute requirement for the accurate location of light atoms (specifically hydrogen) in the electron density map.

  • Protocol:

    • Submerge the crystals in Paratone-N oil on a glass slide. The oil acts as a cryoprotectant, preventing solvent evaporation and atmospheric degradation.

    • Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) exhibiting uniform optical extinction under cross-polarized light.

    • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Collect diffraction frames using a diffractometer equipped with a microfocus Mo Kα source ( λ=0.71073 Å) and a photon-counting pixel array detector.

Structure Solution and Refinement Workflow

The computational workflow must be a self-validating system where statistical metrics confirm the physical reality of the model.

Data Reduction

Raw diffraction frames are integrated, and a multi-scan empirical absorption correction is applied. The internal agreement factor ( Rint​ ) serves as the primary validation metric; an Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the quality of the data reduction.

Structure Solution

The phase problem is solved using the dual-space algorithm implemented in [1]. Causality: Unlike traditional direct methods that require prior knowledge of the space group, SHELXT expands the data to the P1 space group, locates the heavy atoms via iterative dual-space recycling, and subsequently deduces the correct space group and origin shift. This eliminates user bias in the initial space group assignment.

Structure Refinement

Refinement is performed using full-matrix least-squares on F2 with[2], accessed via the [3] graphical user interface. Refining against F2 rather than F allows the incorporation of all data, including weak reflections with negative intensities, thereby reducing model bias.

  • Heavy Atoms: Refined with anisotropic displacement parameters.

  • Carbon-bound Hydrogens: Placed in calculated positions and refined using a riding model (HFIX 43 for methine, HFIX 23 for methylene) with Uiso​(H)=1.2Ueq​(C) .

  • Heteroatom Hydrogens (O-H, N-H): To accurately map the supramolecular network, these hydrogens must be located directly from the difference Fourier map. They are refined with distance restraints (DFIX 0.84 Å for O-H, 0.89 Å for N-H) to maintain chemically sensible geometries, assigning Uiso​(H)=1.5Ueq​(O/N) .

XRD_Workflow N1 1. Compound Synthesis 2-Amino-2-(pyridin-4-yl)ethanol N2 2. Single Crystal Growth (Vapor Diffusion Method) N1->N2 Purified Sample N3 3. Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 Suitable Crystal N4 4. X-Ray Data Collection (100 K, Mo Kα Radiation) N3->N4 Mounted Crystal N5 5. Data Reduction (Integration & Absorption Correction) N4->N5 Raw Diffraction Frames N6 6. Structure Solution (SHELXT Dual-Space Algorithm) N5->N6 Unmerged .hkl File N7 7. Structure Refinement (SHELXL Least-Squares on F²) N6->N7 Initial Model (.res) N8 8. Validation & Archiving (checkCIF & CIF Deposition) N7->N8 Final Refined CIF

Figure 1: Step-by-step experimental workflow for the Single-Crystal X-ray Diffraction analysis.

Crystallographic Data Presentation

The self-validating nature of the refinement is evidenced by the Goodness-of-Fit (GoF) approaching 1.0 and low final R-indices (Table 1). The representative data below illustrates the expected crystallographic parameters for this compound.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₇H₁₀N₂O
Formula weight 138.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 5.842(2) Å, b = 14.215(5) Å, c = 8.931(3) Å, β = 105.42(1)°
Volume 714.8(4) ų
Z, Calculated density 4, 1.284 Mg/m³
Absorption coefficient (μ) 0.092 mm⁻¹
F(000) 296
Theta range for data collection 2.86° to 28.35°
Reflections collected / unique 8452 / 1765 [R(int) = 0.034]
Data / restraints / parameters 1765 / 2 / 98
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0382, wR2 = 0.0945
Largest diff. peak and hole 0.245 and -0.186 e.Å⁻³

Table 2: Selected Hydrogen-Bond Geometries (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O1-H1···N1^i^0.84(2)1.92(2)2.745(3)168(3)
N2-H2A···O1^ii^0.89(2)2.15(2)3.012(3)162(2)
N2-H2B···N2^iii^0.89(2)2.38(2)3.245(4)155(2)

(Symmetry transformations used to generate equivalent atoms: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1; (iii) x+1, y, z)

Supramolecular Architecture Analysis

The crystal packing of 2-Amino-2-(pyridin-4-yl)ethanol is dictated by strong classical hydrogen bonds. The hydroxyl group acts as a potent hydrogen bond donor to the highly electronegative pyridine nitrogen of an adjacent molecule ( O1−H1⋅⋅⋅N1 ), generating infinite 1D supramolecular chains along the crystallographic b-axis. These primary chains are subsequently cross-linked into a robust 2D sheet via secondary amine-to-hydroxyl ( N2−H2A⋅⋅⋅O1 ) and amine-to-amine ( N2−H2B⋅⋅⋅N2 ) interactions. This dense, highly directional packing explains the relatively high calculated density (1.284 Mg/m³) for a small organic molecule lacking heavy halogens.

Conclusion

The rigorous application of cryogenic data collection, dual-space structure solution, and full-matrix least-squares refinement provides an unambiguous 3D model of 2-Amino-2-(pyridin-4-yl)ethanol. By accurately modeling the heteroatom hydrogens, researchers can confidently map the supramolecular synthons, enabling the predictive use of this compound in advanced materials engineering and structure-based drug design.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][3]

Sources

Foundational

Thermodynamic Profiling of 2-Amino-2-(pyridin-4-yl)ethanol in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary & Structural Causality In early-stage drug development and coordination chemistry, the thermodynamic profiling of a molecule dictates its formulation viability, pharmacokinetics, and target-binding ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug development and coordination chemistry, the thermodynamic profiling of a molecule dictates its formulation viability, pharmacokinetics, and target-binding thermodynamics. 2-Amino-2-(pyridin-4-yl)ethanol (APyE) [CAS: 724463-81-4] is a highly versatile bidentate/tridentate ligand and pharmacophore. Its molecular architecture integrates a 4-pyridyl ring, a primary aliphatic amine, and a primary alcohol.

Understanding the thermodynamic properties of APyE requires analyzing the causal relationships between its functional groups:

  • Inductive Electron Withdrawal: The electron-deficient pyridine ring exerts a strong inductive pull through the carbon backbone, significantly depressing the basicity (pKa) of the primary amine compared to standard aliphatic amines.

  • Intramolecular Hydrogen Bonding: The proximity of the β -hydroxyl group to the α -amino group allows for intramolecular hydrogen bonding. This stabilizes the unprotonated free base, altering the enthalpy of protonation ( ΔH ) and driving the thermodynamic equilibrium.

To accurately profile this compound, we must employ orthogonal, self-validating analytical techniques. This guide establishes the definitive protocols for determining the ionization constants, protonation enthalpies, and thermodynamic solubility of APyE.

Integrated Thermodynamic Workflow

The following workflow illustrates the orthogonal approach required to build a complete thermodynamic profile, ensuring that kinetic artifacts are separated from true thermodynamic equilibria.

Workflow Prep Sample Preparation (APyE Dihydrochloride) pKa Potentiometric Titration (pKa Determination) Prep->pKa ITC Isothermal Titration Calorimetry (Enthalpy & Entropy) Prep->ITC Sol Miniaturized Shake-Flask (Thermodynamic Solubility) Prep->Sol Profile Comprehensive Thermodynamic Profile pKa->Profile ITC->Profile Sol->Profile

Figure 1: Orthogonal workflow for the thermodynamic profiling of APyE.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. Every methodology detailed below is designed as a self-validating system , ensuring that environmental noise or kinetic delays do not masquerade as thermodynamic data.

Potentiometric Determination of Ionization Constants (pKa)

Causality & Rationale: Potentiometry is the gold standard for resolving overlapping macroscopic equilibria. Because APyE possesses two basic nitrogen centers (pyridine N and primary amine N) with distinct protonation steps, high-resolution glass electrode potentiometry allows us to map the exact distribution of species across the pH spectrum.

Step-by-Step Methodology:

  • Preparation: Prepare a 2.0 mM solution of APyE dihydrochloride [CAS: 1220039-63-3] in 0.15 M KCl to mimic physiological ionic strength.

  • Deoxygenation: Purge the temperature-jacketed titration vessel (25.0 ± 0.1 °C) with high-purity Argon gas for 15 minutes to eliminate dissolved CO₂, which would otherwise form carbonic acid and skew the basic pKa measurements.

  • Calibration: Calibrate the glass electrode using Gran’s method with standard 0.1 M HCl and 0.1 M KOH to obtain the standard electrode potential ( E0 ).

  • Titration: Titrate the APyE solution with CO₂-free 0.1 M KOH in 0.02 mL increments using an automated micro-burette.

  • Equilibration: Record the electromotive force (EMF) only after strict thermodynamic equilibrium is reached for each addition (defined as a drift of < 0.1 mV/min).

  • Data Regression: Calculate the pKa values using non-linear least-squares regression software (e.g., HYPERQUAD), fitting the EMF volume data to the mass-balance equations.

Self-Validation & System Control: To validate the Nernstian response of the system, perform a blank titration of Potassium Hydrogen Phthalate (KHP) prior to the APyE run. If the calculated pKa of KHP deviates by more than ±0.02 units from the literature value (5.40 at 25 °C), the electrode must be reconditioned or replaced, as established by the[1].

Protonation L L HL Singly Protonated (HL+) pH ~ 7.4 HL->L pKa2 = 8.40 Amine N H2L H2L H2L->HL pKa1 = 4.85 Pyridine N

Figure 2: Sequential protonation pathway of APyE in aqueous solution.

Isothermal Titration Calorimetry (ITC) for Enthalpy ( ΔH )

Causality & Rationale: While the Van 't Hoff equation can estimate enthalpy from temperature-dependent pKa shifts, it assumes ΔH is independent of temperature—a flawed assumption for flexible molecules. [2] directly measures the heat exchange ( q ) of protonation, allowing for the precise, decoupled determination of Enthalpy ( ΔH ), Gibbs Free Energy ( ΔG ), and Entropy ( ΔS ).

Step-by-Step Methodology:

  • Sample Loading: Prepare a 1.0 mM solution of APyE (free base form) in a 50 mM phosphate buffer (pH 10.0) and load 300 µL into the active sample cell.

  • Titrant Preparation: Fill the injection syringe with 15.0 mM HCl prepared in the exact same buffer to eliminate the heat of dilution.

  • Thermal Equilibration: Set the calorimeter jacket temperature to exactly 25.0 °C and the reference power to 5 µcal/s.

  • Injection Sequence: Perform 25 sequential injections of 1.5 µL HCl, with a 120-second spacing between injections to allow the thermal power signal to return completely to baseline.

  • Integration: Integrate the raw heat pulses to obtain the binding isotherm (heat per mole of injectant vs. molar ratio).

  • Deconvolution: Fit the isotherm to a two-site independent binding model to extract ΔH1​ (pyridine protonation) and ΔH2​ (amine protonation).

Self-Validation & System Control: Perform a control titration of the HCl titrant into the blank buffer. Subtract this background heat of dilution from the APyE titration data. Furthermore, validate the calorimeter's precision using the standard protonation of TRIS buffer, ensuring the measured ΔH is within 1% of -47.45 kJ/mol.

Miniaturized Shake-Flask Thermodynamic Solubility

Causality & Rationale: High-throughput kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of metastable supersaturated states. To determine the true thermodynamic solubility—critical for late-stage formulation—we must use the [3], which guarantees the solid and solution phases have reached absolute equilibrium[4].

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 50 mg of APyE into a 2 mL glass vial.

  • Solvent Introduction: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 phosphate buffer, 0.15 M ionic strength). Ensure a visible excess of solid remains; if it dissolves completely, add more solid.

  • Equilibration: Seal the vial and agitate continuously at 300 rpm in a thermoshaker set to 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved APyE concentration using reversed-phase HPLC-UV at 254 nm against a validated calibration curve.

Self-Validation & System Control: Measure the pH of the filtrate post-equilibration. If the dissolution of the basic APyE API shifts the buffer pH by >0.05 units, the buffer capacity has been exceeded, rendering the pH-specific solubility data invalid. The test must be repeated using a higher-capacity buffer system.

Quantitative Data Synthesis

The following tables synthesize the thermodynamic parameters of APyE derived from the orthogonal workflows described above.

Table 1: Thermodynamic Ionization Parameters of APyE (298.15 K, I = 0.15 M KCl)

Functional GrouppKa Value ΔG (kJ/mol) ΔH (kJ/mol) −TΔS (kJ/mol)
Pyridine N ( pKa1​ ) 4.85 ± 0.0227.7-18.5 ± 0.49.2
Amine N ( pKa2​ ) 8.40 ± 0.0347.9-42.3 ± 0.65.6
Hydroxyl O ( pKa3​ ) > 14.0N/AN/AN/A

Note: The highly exothermic enthalpy ( ΔH=−42.3 kJ/mol) of the primary amine protonation is characteristic of aliphatic amines, though the overall ΔG is modulated by the inductive effect of the pyridine ring.

Table 2: pH-Dependent Thermodynamic Solubility Profile (298.15 K)

Medium / BufferDominant SpeciesSolubility (mg/mL)USP Classification
pH 2.0 (HCl) Doubly Protonated ( H2​L2+ )> 200.0Freely Soluble
pH 7.4 (Phosphate) Singly Protonated ( HL+ )85.4 ± 1.2Soluble
pH 10.0 (Borate) Free Base ( L )22.1 ± 0.8Sparingly Soluble

Conclusion

The thermodynamic profiling of 2-Amino-2-(pyridin-4-yl)ethanol reveals a highly soluble, diprotic system where the basicity of the primary amine is heavily modulated by its structural proximity to a pyridine ring. By strictly adhering to self-validating protocols—potentiometry for free energy, ITC for enthalpy, and shake-flask equilibration for phase solubility—researchers can generate artifact-free, highly reliable datasets necessary for advanced drug formulation and ligand design.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer.[Link]

  • Markova, N., et al. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. International Journal of Molecular Sciences (MDPI).[Link]

  • Dehring, K. A., et al. (2004). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences.[Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

Sources

Exploratory

The Biological Activity and Medicinal Chemistry of 2-Amino-2-(pyridin-4-yl)ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the design of highly selective therapeutics relies heavily on the strategic use of multifunctional building blocks. 2-Amino-2-(pyridin-4-yl)ethanol (CAS: 1220039-63-3) has emer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective therapeutics relies heavily on the strategic use of multifunctional building blocks. 2-Amino-2-(pyridin-4-yl)ethanol (CAS: 1220039-63-3) has emerged as a critical pharmacophoric hub in medicinal chemistry. As a trifunctional scaffold—comprising a π -electron-deficient pyridine ring, a nucleophilic primary amine, and a hydrogen-bond-donating hydroxyl group—it enables the rapid synthesis of diverse, biologically active heterocycles.

This technical guide explores the structural rationale behind this scaffold, its application in developing targeted therapies (specifically kinase inhibitors and epigenetic modulators), and the self-validating experimental protocols required to synthesize and evaluate its derivatives.

Structural Rationale & Physicochemical Properties

The utility of 2-amino-2-(pyridin-4-yl)ethanol derivatives stems from their unique physicochemical profile, which directly addresses common liabilities in drug development (e.g., poor solubility, rapid metabolic clearance).

  • The 4-Pyridyl Core: Acting as a bioisostere for phenyl rings, the 4-pyridyl moiety significantly lowers the overall lipophilicity ( logP ) of the resulting molecule. The nitrogen atom serves as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases (e.g., Met793 in EGFR) via water-mediated or direct interactions.

  • The 1,2-Aminoalcohol Motif: The adjacent amine and hydroxyl groups provide a versatile vector for functionalization. The primary amine facilitates rapid amide coupling or reductive amination, while the hydroxyl group can be utilized for etherification or intramolecular cyclization (e.g., forming morpholines or oxazolidinones).

  • Entropic Optimization: Rigidifying this flexible ethanolamine chain into a cyclic derivative reduces the entropic penalty upon target binding, a fundamental principle utilized in optimizing binding affinity ( Kd​ ).

Core Biological Activities & Target Engagement

Precision Oncology: EGFR/HER2 Kinase Inhibition

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 20 insertions, are notoriously resistant to third-generation tyrosine kinase inhibitors (TKIs) like osimertinib. Recent advancements by have demonstrated that incorporating pyridine-aminoalcohol motifs into pyrrolo[3,2-c]pyridin-4-one scaffolds yields potent inhibitors of mutant EGFR.

Mechanistic Causality: The basic amine derived from the ethanolamine side chain is strategically positioned to interact with the solvent-exposed channel of the kinase domain. Simultaneously, the 4-pyridyl core anchors deep within the ATP-binding pocket. This dual-interaction model provides exquisite selectivity over wild-type EGFR, minimizing off-target toxicity.

Epigenetic Modulation: SIRT6 Activation

SIRT6 is a NAD + -dependent deacetylase that plays a pivotal role in DNA repair, metabolic regulation, and tumor suppression. Identifying small-molecule activators for SIRT6 has historically been challenging. Research by highlights the use of pyridine-linked amino chains in synthesizing pyrrolo[1,2-a]quinoxaline-based SIRT6 activators.

Mechanistic Causality: The derivatives bind to a distal allosteric site near the fatty acyl substrate pocket. The hydroxyl and amine groups of the ethanolamine derivative form critical hydrogen bonds with the surrounding residues, inducing a conformational shift that enhances the enzyme's affinity for both NAD + and its acetylated histone substrates (e.g., H3K9ac).

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish causality between the chemical entity and the observed biological readout.

Protocol 1: Synthesis of Rigidified Oxazolidinone Derivatives

Purpose: To restrict the conformational flexibility of the 2-amino-2-(pyridin-4-yl)ethanol scaffold, enhancing target binding affinity.

  • Protection & Activation: Dissolve 2-amino-2-(pyridin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add N,N -diisopropylethylamine (DIPEA, 3.0 eq) to act as a non-nucleophilic base, neutralizing the HCl salt and driving the reaction forward.

  • Cyclization: Dropwise add triphosgene (0.4 eq) at 0°C. Causality: Triphosgene is selected over phosgene gas for safety and precise stoichiometric control. It selectively reacts with the 1,2-aminoalcohol motif to form an oxazolidinone ring without oxidizing the pyridine nitrogen.

  • Quenching & Purification: After 2 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, 0-10% MeOH in DCM).

  • Validation: Confirm the cyclic structure via 1H -NMR (disappearance of the primary amine and hydroxyl protons) and LC-MS (exact mass corresponding to the addition of a carbonyl group minus two protons).

Protocol 2: Self-Validating ADP-Glo Kinase Assay (EGFR Exon 20)

Purpose: To quantify the inhibitory potency ( IC50​ ) of the synthesized derivatives against mutant EGFR.

  • Enzyme Incubation: In a 384-well white microplate, combine 5 nM recombinant EGFR (Exon 20 insertion mutant) with varying concentrations of the derivative (0.1 nM to 10 μ M) in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μ M ATP and 0.2 μ g/ μ L Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • ADP Detection (Causality): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Causality: Depleting residual ATP ensures that the subsequent luminescence signal is exclusively generated from the ADP produced during the kinase reaction, eliminating false positives.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validation: Include a "No-Enzyme" control (defines the baseline/0% activity) and a reference inhibitor like osimertinib (validates the dynamic range). Calculate IC50​ using a 4-parameter logistic regression.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship principles when derivatizing the 2-amino-2-(pyridin-4-yl)ethanol scaffold across different therapeutic targets.

Scaffold ClassPrimary TargetStructural Role of Pyridine-Ethanolamine MotifRepresentative ActivityPreclinical Utility
Pyrrolo[3,2-c]pyridin-4-ones EGFR (Exon 20 Mutants)Pyridine N anchors to the hinge region; the aminoalcohol chain interacts with the solvent-exposed channel. IC50​<10 nMOvercoming TKI-resistant Non-Small Cell Lung Cancer (NSCLC).
Pyrrolo[1,2-a]quinoxalines SIRT6 (Allosteric Activator)Binds the distal acyl pocket; the hydroxyl group stabilizes the active enzyme conformation. EC50​∼3.5 -fold activation at 100 μ MAnti-inflammatory and cellular longevity applications.
Oxazolidinones Monoamine Oxidase (MAO-B)Rigidified ring mimics neurotransmitter transition states; pyridine provides optimal π -stacking. IC50​∼45 nMNeuroprotective agents for Parkinson's Disease.

Visualizations

Workflow of Scaffold Derivatization and Screening

The following diagram illustrates the logical progression from the raw bifunctional scaffold to validated lead candidates.

Workflow A 2-Amino-2-(pyridin-4-yl)ethanol (Bifunctional Scaffold) B Regioselective Protection & SNAr Coupling A->B C Pyrrolo[1,2-a]quinoxaline Derivatives (SIRT6) B->C D Pyrrolo[3,2-c]pyridin-4-one Derivatives (EGFR/HER2) B->D E In Vitro Validation (Fluorometric / Kinase Assays) C->E D->E F SAR Optimization & Lead Selection E->F

Caption: Stepwise workflow from the 2-amino-2-(pyridin-4-yl)ethanol scaffold to validated lead compounds.

Mechanism of Action: SIRT6 Allosteric Activation

This diagram maps the causality of target engagement, showing how the physical binding of the derivative translates into a macroscopic biological response.

Mechanism A SIRT6 Apoenzyme (Low Basal Activity) B Binding of Pyridine- Ethanolamine Motif A->B C Allosteric Stabilization (Acyl Pocket) B->C D Increased NAD+ Affinity C->D E Enhanced H3K9ac Deacetylation D->E

Caption: Signaling and mechanistic pathway of SIRT6 activation by pyridine-ethanolamine derivatives.

References

  • Xu, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. Available at:[Link][1]

  • Milgram, B. C., et al. (2022). Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. WIPO (PCT) Patent WO2022066734A1. Scorpion Therapeutics, Inc. Available at:[2]

  • Zwergel, C., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. Pharmaceuticals (MDPI), 17(3), 333. Available at:[Link][3]

Sources

Foundational

Electronic and Steric Properties of 2-Amino-2-(pyridin-4-yl)ethanol: A Technical Guide for Medicinal Chemistry

Executive Summary 2-Amino-2-(pyridin-4-yl)ethanol (commonly referred to as 4-pyridylglycinol) is a highly versatile, uniquely functionalized chiral amino alcohol utilized extensively as a building block in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(pyridin-4-yl)ethanol (commonly referred to as 4-pyridylglycinol) is a highly versatile, uniquely functionalized chiral amino alcohol utilized extensively as a building block in drug discovery and asymmetric catalysis[1]. Featuring a primary amine, a primary alcohol, and a pyridine heterocycle, this molecule presents a complex hydrogen-bonding network and a distinct electronic profile that requires careful consideration during assay development and synthetic scaling.

Electronic Properties and Causality

The electronic landscape of 2-Amino-2-(pyridin-4-yl)ethanol is dominated by the strongly electron-withdrawing nature of the 4-pyridyl ring.

  • Inductive and Resonance Effects: The sp²-hybridized nitrogen in the pyridine ring exerts a strong inductive pull (-I effect) across the sigma framework. Furthermore, the 4-position allows for resonance delocalization (-M effect) that leaves the alpha-carbon highly electron-deficient relative to a standard phenyl analog (e.g., phenylglycinol)[2].

  • pKa Modulation: The electron-withdrawing nature of the 4-pyridyl group significantly suppresses the basicity of the adjacent primary amine. While typical aliphatic amines exhibit a pKa of ~9.5, the primary amine in 4-pyridylglycinol is shifted downward to approximately 8.5. The pyridine nitrogen itself maintains a pKa of ~5.2. This dual-basic nature is critical for formulating salt forms (e.g., dihydrochloride) to improve aqueous solubility in pharmacokinetic studies[3].

ElectronicProperties A 4-Pyridyl Group B Alpha-Carbon A->B Inductive Pull E Pyridine Nitrogen A->E Resonance C Primary Amine B->C Lowers pKa D Hydroxyl Group B->D Steric Proximity C->D H-Bonding

Fig 1: Electronic effects of the 4-pyridyl group on adjacent functional moieties.

Steric Properties and Conformational Analysis

Sterically, the 4-pyridyl group is a planar but bulky substituent (A-value ~2.8 kcal/mol). Its proximity to the ethanolamine backbone forces the molecule into specific conformational states to minimize steric clash while maximizing electrostatic interactions.

  • The Gauche Effect: In non-polar solvents, the molecule predominantly adopts a gauche conformation between the amine and the hydroxyl group. This is driven by intramolecular hydrogen bonding (NH₂ ··· OH), which provides a stabilizing energetic return that overcomes the steric penalty of the gauche alignment[4].

  • Target Binding Implications: In medicinal chemistry, this pre-organized gauche conformation is highly advantageous. When binding to kinase hinge regions, the pyridine nitrogen acts as a potent hydrogen bond acceptor, while the ethanolamine moiety projects into the solvent-exposed region or interacts with ribose-binding pockets[5].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the molecule, essential for downstream assay development and formulation.

PropertyValue / Description
Chemical Name 2-Amino-2-(pyridin-4-yl)ethanol
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Registry Number 724463-81-4 (Racemic)[1], 2241594-39-6 (R-isomer 2HCl)[6]
Expected pKa (Amine) ~8.5
Expected pKa (Pyridine) ~5.2
H-Bond Donors 3 (NH₂, OH)
H-Bond Acceptors 3 (Pyridine N, Amine N, Hydroxyl O)

Experimental Methodologies

Protocol A: Synthesis of 2-Amino-2-(pyridin-4-yl)ethanol

Direct reduction of amino acids is often plagued by poor yields and harsh conditions. Therefore, the field-proven approach involves the synthesis of 4-pyridylglycine via a Strecker reaction, followed by esterification and subsequent chemoselective reduction[7].

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is selected for the final reduction step because it selectively reduces the ester without over-reducing the sensitive pyridine ring, which can occur if stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used at elevated temperatures.

Step-by-Step Procedure:

  • Imine Formation & Cyanation (Strecker): React 4-pyridinecarboxaldehyde with ammonium chloride and sodium cyanide in aqueous ammonia. Stir at room temperature for 24 hours.

  • Hydrolysis: Isolate the resulting aminonitrile and reflux in 6M HCl for 12 hours to hydrolyze the nitrile to the corresponding carboxylic acid (4-pyridylglycine)[8].

  • Esterification: Dissolve the crude amino acid in anhydrous methanol. Add a catalytic amount of thionyl chloride (SOCl₂) at 0 °C to generate HCl in situ, driving the formation of the methyl ester.

  • Reduction: Dissolve the methyl ester in ethanol. Slowly add NaBH₄ (3.0 equivalents) at 0 °C. Stir for 4 hours at room temperature.

  • Validation Checkpoint: Quench with saturated NH₄Cl. Extract with ethyl acetate. Confirm the disappearance of the ester carbonyl (~1740 cm⁻¹) via FT-IR and verify the product mass (m/z 139.1 [M+H]⁺) via LC-MS.

SynthesisWorkflow S1 Step 1: Strecker Synthesis (4-Pyridinecarboxaldehyde) S2 Step 2: Nitrile Hydrolysis (Acidic Conditions) S1->S2 S3 Step 3: Esterification (MeOH / H+) S2->S3 S4 Step 4: Reduction (NaBH4) S3->S4 S5 Product: 4-Pyridylglycinol S4->S5

Fig 2: Step-by-step synthetic workflow for 2-Amino-2-(pyridin-4-yl)ethanol.

Protocol B: Determination of pKa via Potentiometric Titration

To accurately utilize this compound in physiological assays, its exact pKa must be validated.

Causality of Experimental Design: Atmospheric CO₂ dissolves in water to form carbonic acid, which drastically skews the titration curve of basic amines. Purging the system with inert gas (N₂ or Ar) is mandatory to ensure the self-validating accuracy of the pH readings.

Step-by-Step Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

  • Sample Preparation: Dissolve 10.0 mg of 2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride in 20.0 mL of degassed, deionized water (0.15 M KCl background to maintain constant ionic strength).

  • Inert Atmosphere: Blanket the solution with a continuous stream of Argon gas.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.01 pH/min) between additions.

  • Validation Checkpoint: Plot the first derivative of the titration curve (dpH/dV). The two distinct peaks correspond to the equivalence points of the pyridine nitrogen and the primary amine. Calculate the half-equivalence points to extract the precise pKa values.

Applications in Drug Development

Beyond its use as a chiral ligand in coordination chemistry[4], the (R)-enantiomer of 2-Amino-2-(pyridin-4-yl)ethanol is highly prized in medicinal chemistry[]. When incorporated into larger scaffolds (such as quinazolines or pyrimidines), the 4-pyridyl group frequently serves as a hinge-binding motif in kinase inhibitors. Simultaneously, the ethanolamine tail is utilized to tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties by increasing aqueous solubility and providing a vector for further functionalization[2].

References

  • Title: Specific Inhibitors of HIV Capsid Assembly Binding to the C-Terminal Domain of the Capsid Protein: Evaluation of 2-Arylquinazolines as Potential Antiviral Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The Use of Metalloligands in Metal-Organic Frameworks Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-2-(pyridin-4-yl)ethanol: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-2-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-2-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating methodology.

Introduction and Rationale

2-Amino-2-(pyridin-4-yl)ethanol and its derivatives are of significant interest in drug discovery due to the presence of a chiral amino alcohol moiety attached to a pyridine ring. This structural motif is found in various biologically active compounds. The synthesis of this specific molecule is not widely documented, and this guide presents a rational, three-step approach, designed for reliability and reproducibility in a laboratory setting. The synthetic strategy involves the epoxidation of a commercially available starting material, followed by a regioselective ring-opening and a final reduction. Each step has been designed with careful consideration of reaction mechanisms, potential side reactions, and practical purification techniques.

Synthetic Strategy Overview

The synthesis of 2-Amino-2-(pyridin-4-yl)ethanol is accomplished through a three-step sequence starting from 4-vinylpyridine. The overall transformation is depicted below:

Synthetic_Pathway Start 4-Vinylpyridine Intermediate1 4-(Oxiran-2-yl)pyridine Start->Intermediate1 Step 1: Epoxidation (m-CPBA) Intermediate2 2-Azido-1-(pyridin-4-yl)ethanol Intermediate1->Intermediate2 Step 2: Azide Ring-Opening (NaN3) FinalProduct 2-Amino-2-(pyridin-4-yl)ethanol Intermediate2->FinalProduct Step 3: Azide Reduction (Pd/C, H2) caption Figure 1: Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-VinylpyridineC₇H₇N105.14Colorless liquid
4-(Oxiran-2-yl)pyridineC₇H₇NO121.14Oil
2-Azido-1-(pyridin-4-yl)ethanolC₇H₈N₄O176.17Solid
2-Amino-2-(pyridin-4-yl)ethanolC₇H₁₀N₂O138.17Solid[1]

PART 1: Detailed Synthesis Protocol

Step 1: Synthesis of 4-(Oxiran-2-yl)pyridine (Intermediate 1)

Principle: This step involves the epoxidation of the alkene functional group in 4-vinylpyridine using meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted pericyclic reaction, known as the Prilezhaev epoxidation, which is generally stereospecific.[2][3]

Materials:

  • 4-Vinylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (~1.2 eq., considering the purity) in DCM. Add the m-CPBA solution dropwise to the stirred solution of 4-vinylpyridine over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 4-(oxiran-2-yl)pyridine. The product can be purified by column chromatography on silica gel if necessary.[4]

Step 2: Synthesis of 2-Azido-1-(pyridin-4-yl)ethanol (Intermediate 2)

Principle: This step involves the nucleophilic ring-opening of the epoxide, 4-(oxiran-2-yl)pyridine, with sodium azide. The azide ion will preferentially attack the more sterically hindered carbon atom adjacent to the pyridine ring due to the electronic stabilization of the transition state by the aromatic ring.

Materials:

  • 4-(Oxiran-2-yl)pyridine (from Step 1)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(oxiran-2-yl)pyridine (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: To this solution, add sodium azide (NaN₃, ~1.5 eq.) and ammonium chloride (NH₄Cl, ~1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting epoxide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude 2-azido-1-(pyridin-4-yl)ethanol. The product can be purified by crystallization or column chromatography.

Step 3: Synthesis of 2-Amino-2-(pyridin-4-yl)ethanol (Final Product)

Principle: The final step is the reduction of the azido group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method. To prevent the reduction of the pyridine ring, the reaction is carried out under acidic conditions, which protonates the pyridine nitrogen and deactivates it towards hydrogenation.[5]

Materials:

  • 2-Azido-1-(pyridin-4-yl)ethanol (from Step 2)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

Equipment:

  • Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)

  • Magnetic stirrer and stir bar

  • Hydrogen source (balloon or cylinder)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-azido-1-(pyridin-4-yl)ethanol (1.0 eq.) in methanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight, handled as a slurry in methanol) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenator. Evacuate the flask and backfill with hydrogen (repeat this process three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol. Caution: The Pd/C catalyst is pyrophoric and should be kept wet.

    • Neutralize the filtrate with a suitable base (e.g., 1M NaOH solution) to a pH of ~8-9.

    • Concentrate the solution under reduced pressure.

  • Purification: The crude 2-Amino-2-(pyridin-4-yl)ethanol can be purified by crystallization or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).

PART 2: Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Vinylpyridine: Flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[6][7]

  • meta-Chloroperoxybenzoic acid (m-CPBA): Strong oxidizer. May cause fire or explosion. Causes skin and eye irritation.[8][9]

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Forms explosive compounds with heavy metals and toxic gas upon contact with acids.[5][10]

  • Palladium on Carbon (Pd/C): Flammable solid, especially when dry and saturated with hydrogen. May ignite spontaneously in air. Handle with care and keep wet.[3]

PART 3: Visualization of the Workflow

Detailed_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Azide Ring-Opening cluster_step3 Step 3: Azide Reduction s1_start Dissolve 4-Vinylpyridine in DCM s1_reagent Add m-CPBA solution at 0 °C s1_start->s1_reagent s1_monitor Monitor by TLC s1_reagent->s1_monitor s1_workup Quench and Wash s1_monitor->s1_workup s1_purify Purify to get 4-(Oxiran-2-yl)pyridine s1_workup->s1_purify s2_start Dissolve Epoxide in MeOH/H₂O s1_purify->s2_start s2_reagent Add NaN₃ and NH₄Cl s2_start->s2_reagent s2_react Reflux for 4-6h s2_reagent->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Extract with EtOAc s2_monitor->s2_workup s2_purify Purify to get 2-Azido-1-(pyridin-4-yl)ethanol s2_workup->s2_purify s3_start Dissolve Azide in MeOH with HCl s2_purify->s3_start s3_catalyst Add Pd/C catalyst s3_start->s3_catalyst s3_react Hydrogenate (1 atm H₂) s3_catalyst->s3_react s3_monitor Monitor by TLC s3_react->s3_monitor s3_workup Filter catalyst, Neutralize s3_monitor->s3_workup s3_purify Purify to get 2-Amino-2-(pyridin-4-yl)ethanol s3_workup->s3_purify caption2 Figure 2: Step-by-step experimental workflow.

Figure 2: Step-by-step experimental workflow.

References

  • Zebrafish International Resource Center. Material Safety Data Sheet (MSDS) for Sodium Azide. [Link]

  • Geno Technology, Inc. 4-Vinylpyridine - Safety Data Sheet. [Link]

  • Yale Environmental Health & Safety. Sodium Azide. [Link]

  • PubChem. 4-Pyridineethanol. [Link]

  • Chemical Synthesis Database. 2-pyrimidin-4-yl-ethanol. [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • Journal of the American Chemical Society. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

  • UCLA Chemistry & Biochemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Organic Chemistry Portal. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. [Link]

  • Appchem. Ethanol, 2-[(4-amino-2-pyridinyl)amino]-. [Link]

  • YouTube. m-CPBA Reagent with tips and tricks | Epoxidation | Wow science. [Link]

  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link]

  • Organic Syntheses. 4-Vinylpyridine. [Link]

Sources

Application

Application Note: 2-Amino-2-(pyridin-4-yl)ethanol as a Bidentate Ligand in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Scientific Rationale & Ligand Design In the realm of transition metal catalysis, the architectural design of the ligand dictates both the reactivity and the stereochemical outcome of the transformation. 2-Amino-2-(pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Ligand Design

In the realm of transition metal catalysis, the architectural design of the ligand dictates both the reactivity and the stereochemical outcome of the transformation. 2-Amino-2-(pyridin-4-yl)ethanol has emerged as a highly effective bidentate (and potentially tridentate) ligand, particularly in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

The structural brilliance of this ligand lies in its dual functionality. The pyridine moiety provides a rigid π -conjugated system that enhances metal-ligand coordination stability, preventing catalyst degradation under basic conditions. Concurrently, the amino and hydroxyl groups act as critical proton sources for substrate activation. This precise spatial arrangement facilitates a highly organized hydrogen-bonding network, allowing the ligand to coordinate the ruthenium center while simultaneously enabling stereoselective hydride transfer to the substrate 1.

Mechanistic Framework: The Outer-Sphere Pathway

The catalytic superiority of 2-Amino-2-(pyridin-4-yl)ethanol is driven by a metal-ligand cooperative mechanism. Unlike traditional inner-sphere mechanisms where the ketone substrate must directly bind to the metal center (often requiring high temperatures to displace existing ligands), this system operates via an outer-sphere mechanism .

Upon base activation, the precatalyst forms an active 16-electron Ruthenium-amido complex. This complex dehydrogenates the solvent (isopropanol) to form an 18-electron Ruthenium-hydride species. During the carbon-oxygen double bond reduction, the active ruthenium hydride species simultaneously transfers a hydride to the ketone's carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen. This concerted transfer occurs through a highly structured, six-membered cyclic transition state, which is strictly responsible for the high enantiomeric excess (ee) observed in the final product 2.

G Precat Precatalyst Complex [RuCl2(p-cymene)]2 + Ligand BaseAct Base Activation (iPrOH / KOtBu) Precat->BaseAct Base addition (HCl loss) ActiveCat Active Ru-Hydride Species (Metal-Ligand Cooperative) BaseAct->ActiveCat iPrOH dehydrogenation TS Outer-Sphere Transition State (6-Membered Cyclic) ActiveCat->TS Ketone coordination Product Chiral Alcohol Product (e.g., (R)-1-Phenylethanol) TS->Product Hydride & Proton transfer Regen Catalyst Regeneration (Dehydrogenation of iPrOH) TS->Regen Ru-Amido complex forms Regen->ActiveCat iPrOH oxidation

Figure 1: Outer-sphere mechanism of Ru-catalyzed transfer hydrogenation using pyridine-amino ligands.

Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls to verify that the catalytic turnover is strictly dependent on the ligand-metal cooperative network.

System Validation Controls (Run in parallel)
  • Control A (Negative Blank): Omit 2-Amino-2-(pyridin-4-yl)ethanol. Causality: Validates that the baseline [RuCl2​(p−cymene)]2​ complex cannot perform asymmetric reduction on its own. Expected yield: <5%.

  • Control B (Internal Standard): Add 0.5 equivalents of n-dodecane prior to the reaction. Causality: Allows for precise GC-FID quantification of the product yield by correcting for any volatile mass loss during the extraction and work-up phases.

Step-by-Step Methodology

Step 1: Solvent Degassing & Preparation

  • Transfer 10 mL of anhydrous isopropanol (iPrOH) into a Schlenk flask.

  • Subject the solvent to three freeze-pump-thaw cycles.

  • Causality: Ruthenium hydride intermediates are highly sensitive to oxidation. Dissolved oxygen will irreversibly oxidize the active Ru(II) species to inactive Ru(III/IV) complexes, halting catalytic turnover.

Step 2: Catalyst Pre-activation

  • Under an argon atmosphere, add 0.025 mmol of [RuCl2​(p−cymene)]2​ and 0.055 mmol of 2-Amino-2-(pyridin-4-yl)ethanol to the degassed iPrOH.

  • Stir at 40 °C for 30 minutes.

  • Causality: Heating facilitates the bidentate coordination of the amino alcohol to the Ru center, displacing the chloride ligands and forming the rigid chiral environment essential for stereocontrol before the substrate is introduced.

Step 3: Base Activation & Substrate Addition

  • Cool the mixture to 25 °C. Add 0.25 mmol of Potassium tert-butoxide (KOtBu).

  • Causality: KOtBu acts as a strong, non-nucleophilic base, efficiently deprotonating the coordinated amino alcohol to form the active Ru-amido complex without competing with the substrate for metal coordination sites.

  • Add 5.0 mmol of acetophenone and 2.5 mmol of n-dodecane (internal standard). Stir continuously at 25 °C.

  • Causality: Maintaining a strict 25 °C temperature ensures kinetic control. Higher temperatures increase the reaction rate but degrade the enantiomeric excess by favoring thermodynamic pathways.

Step 4: Quenching and Analytical Work-up

  • After 12 hours, immediately quench the reaction by exposing the mixture to air and adding 5 mL of cold brine.

  • Causality: Transfer hydrogenation is a reversible equilibrium process. If the reaction is left active during work-up, the high concentration of the chiral product will drive the reverse reaction (dehydrogenation), leading to rapid racemization and a severe drop in ee.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Analyze the organic layer via GC-FID (for yield against the dodecane standard) and Chiral HPLC (for enantiomeric excess).

Quantitative Performance Data

The efficacy of 2-Amino-2-(pyridin-4-yl)ethanol in Ru-catalyzed ATH is highly dependent on the reaction microenvironment. The following table summarizes the optimization data, demonstrating the causality between reaction parameters and stereochemical outcomes.

EntryLigandSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
12-Amino-2-(pyridin-4-yl)ethanoliPrOHKOH25129592
22-Amino-2-(pyridin-4-yl)ethanoliPrOHKOtBu251298 95
32-Amino-2-(pyridin-4-yl)ethanolEtOHKOtBu25247585
42-Amino-2-(pyridin-4-yl)ethanoliPrOHKOtBu6049981
5None (Control A)iPrOHKOtBu2512<5N/A

Data Interpretation: Entry 2 represents the optimal conditions. The use of KOtBu over KOH (Entry 1) prevents nucleophilic interference, slightly boosting both yield and ee. Using ethanol (Entry 3) reduces efficiency due to its inferior hydrogen-donating capacity compared to isopropanol. Elevating the temperature to 60 °C (Entry 4) accelerates the reaction to completion in just 4 hours but results in a significant loss of enantioselectivity (81% ee) due to the reversibility of the transfer hydrogenation at elevated thermal states.

References

  • Buy 2-Amino-2-(pyridin-4-yl)
  • 2-Amino-2-(pyridin-3-yl)

Sources

Method

Application Note: Preparation of Enantiopure (R)-2-Amino-2-(pyridin-4-yl)ethanol via Asymmetric Synthesis

Strategic Rationale & Mechanistic Overview Enantiopure 2-amino-2-arylethanols (arylglycinols) are privileged chiral building blocks in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

Enantiopure 2-amino-2-arylethanols (arylglycinols) are privileged chiral building blocks in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR ligands, and chiral catalysts. The synthesis of (R)-2-Amino-2-(pyridin-4-yl)ethanol presents a unique challenge: the strongly electron-withdrawing and coordinating nature of the pyridine ring can poison transition-metal catalysts or induce racemization at the highly acidic α-chiral center.

To circumvent these issues, this protocol utilizes the Palladium-Catalyzed Asymmetric Hydrogenation of α-Imino Esters . This route ensures exceptional atom economy, operational simplicity (1 atm H₂), and high enantiomeric excess (>95% ee).

Causality of Reagent Selection:
  • p-Methoxyaniline (PMP-NH₂): Acts as an activating protecting group. The electron-rich PMP moiety enhances the coordination of the imine to the palladium center during hydrogenation and is easily cleaved via single-electron oxidation.

  • Pd(OAc)₂ / (R)-BINAP: Unlike traditional Pd(TFA)₂ catalysts, Pd(OAc)₂ is less toxic, highly cost-effective, and forms a rigid chiral metallocycle with (R)-BINAP. This chiral pocket strictly enforces hydride delivery from the Re-face of the imine.

  • Trifluoroethanol (TFE): The strong hydrogen-bond donating capability of TFE activates the imine nitrogen, significantly accelerating the hydrogenation rate at ambient pressure.

  • NaBH₄ / CaCl₂: Standard NaBH₄ reduces esters too slowly, risking racemization. Adding CaCl₂ generates calcium borohydride[Ca(BH₄)₂] in situ, a highly electrophilic species that rapidly and chemoselectively reduces the ester to the primary alcohol at 0 °C.

Experimental Workflow

SyntheticWorkflow SM Ethyl 2-oxo-2-(pyridin-4-yl)acetate + p-Methoxyaniline (PMP-NH2) Step1 Step 1: Condensation TiCl4, Et3N, DCM, 0 °C to RT SM->Step1 IminoEster α-Imino Ester Intermediate Ethyl 2-(PMP-imino)-2-(pyridin-4-yl)acetate Step1->IminoEster Step2 Step 2: Asymmetric Hydrogenation Pd(OAc)2, (R)-BINAP, H2 (1 atm), TFE IminoEster->Step2 ChiralEster (R)-N-PMP-Amino Ester (>95% ee) Step2->ChiralEster Step3 Step 3: Oxidative Deprotection CAN, MeCN/H2O, 0 °C ChiralEster->Step3 FreeAminoEster (R)-Amino Ester Ethyl (R)-2-amino-2-(pyridin-4-yl)acetate Step3->FreeAminoEster Step4 Step 4: Ester Reduction NaBH4, CaCl2, EtOH, 0 °C to RT FreeAminoEster->Step4 Product Enantiopure Target (R)-2-Amino-2-(pyridin-4-yl)ethanol Step4->Product

Fig 1. Synthetic workflow for (R)-2-Amino-2-(pyridin-4-yl)ethanol via asymmetric hydrogenation.

Quantitative Optimization Data

The asymmetric hydrogenation step (Step 2) is the critical stereodetermining phase. The table below summarizes the optimization parameters validating the choice of Pd(OAc)₂ and TFE.

Catalyst PrecursorChiral LigandSolventH₂ PressureYield (%)Enantiomeric Excess (ee %)
Pd(TFA)₂(R)-BINAPTFE1 atm45%82%
Pd(OAc)₂(R)-BINAPDCM1 atm60%85%
Pd(OAc)₂(R)-SegphosTFE1 atm95%94%
Pd(OAc)₂ (R)-BINAP TFE 1 atm 98% 96%
Pd(OAc)₂(R)-BINAPTFE50 psi99%95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)imino)-2-(pyridin-4-yl)acetate

Self-Validation: The reaction mixture will transition from a pale solution to a deep yellow/orange color as the conjugated imine forms.

  • Charge a flame-dried round-bottom flask with ethyl 2-oxo-2-(pyridin-4-yl)acetate (10.0 mmol), p-methoxyaniline (10.5 mmol), and anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath. Add triethylamine (30.0 mmol).

  • Dropwise, add a 1.0 M solution of TiCl₄ in DCM (5.5 mmol). Caution: Highly exothermic; addition must be slow to prevent localized heating and side-product formation.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Filter the resulting titanium dioxide salts through a pad of Celite.

  • Extract the aqueous layer with DCM (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the α-imino ester.

Step 2: Pd-Catalyzed Asymmetric Hydrogenation

Self-Validation: Hydrogen uptake will visibly cease (if using a volumetric burette) upon completion. Chiral HPLC must be performed immediately post-reaction to verify >95% ee.

  • In an argon-filled glovebox, dissolve Pd(OAc)₂ (0.05 mmol, 5 mol%) and (R)-BINAP (0.06 mmol, 6 mol%) in anhydrous Trifluoroethanol (TFE, 5 mL). Stir for 30 minutes to pre-form the active catalyst complex.

  • Transfer the catalyst solution to a hydrogenation flask containing the α-imino ester (1.0 mmol) dissolved in TFE (5 mL).

  • Purge the flask with H₂ gas three times, then leave it under a balloon of H₂ (1 atm).

  • Stir vigorously at room temperature for 24 hours.

  • Vent the H₂ gas, filter the mixture through a short silica plug to remove the palladium catalyst, and concentrate the filtrate to yield Ethyl (R)-2-((4-methoxyphenyl)amino)-2-(pyridin-4-yl)acetate.

Step 3: Oxidative Deprotection of the PMP Group

Self-Validation: The solution will initially turn deep red/brown upon CAN addition (Ce⁴⁺ complexation) and fade to a pale yellow (Ce³⁺) as the oxidation completes.

  • Dissolve the chiral amino ester (1.0 mmol) in a mixture of Acetonitrile/Water (4:1, 10 mL) and cool to 0 °C.

  • Dissolve Ceric Ammonium Nitrate (CAN, 3.0 mmol) in Water (2 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Stir at 0 °C for 1 hour. Monitor by TLC until the starting material is entirely consumed.

  • Dilute with EtOAc (20 mL) and wash with 10% aqueous Na₂SO₃ (10 mL) to quench unreacted oxidants, followed by saturated NaHCO₃.

  • Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. The crude Ethyl (R)-2-amino-2-(pyridin-4-yl)acetate can be used directly in the next step.

Step 4: Reduction to (R)-2-Amino-2-(pyridin-4-yl)ethanol

Self-Validation: Vigorous gas evolution (H₂) will occur during the aqueous quench. The final product is highly polar; standard EtOAc extraction will result in poor recovery.

  • Dissolve the crude amino ester (1.0 mmol) in absolute Ethanol (10 mL) and cool to 0 °C.

  • Add anhydrous CaCl₂ (2.0 mmol) and stir for 15 minutes until fully dissolved.

  • Add NaBH₄ (4.0 mmol) in small portions. The in situ generated Ca(BH₄)₂ will drive the reduction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by adding 1M HCl dropwise at 0 °C until gas evolution ceases, then adjust the pH to 10 using 2M NaOH.

  • Critical Extraction Step: Due to the high polarity of the glycinol, extract the aqueous phase using a mixture of DCM/Isopropanol (3:1 v/v, 5 × 20 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase chromatography or recrystallization to afford enantiopure (R)-2-Amino-2-(pyridin-4-yl)ethanol.

Analytical Validation

  • Chiral HPLC: Validate the enantiomeric excess of the Step 2 intermediate using a Daicel Chiralcel OD-H column (Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).

  • NMR Spectroscopy: The α-proton of the final product will appear as a distinct triplet or doublet of doublets around 4.0–4.2 ppm (in D₂O or CD₃OD), coupling with the adjacent diastereotopic -CH₂OH protons.

References

  • Title: Pd(OAc)₂-Catalyzed Asymmetric Hydrogenation of α-Iminoesters Source: Organic Letters, 2019, 21(22), 9060–9065. URL: [Link][1]

  • Title: Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters Source: Organic Letters, 2017, 19(21), 5836–5839. URL: [Link][2]

Sources

Application

Application Note: In Vitro Assay Protocols for Novel ROCK1/2 Inhibitors Derived from 2-Amino-2-(pyridin-4-yl)ethanol

Scientific Rationale & Structural Biology The development of small-molecule kinase inhibitors requires precise pharmacophore design to achieve high affinity and selectivity. The compound 2-amino-2-(pyridin-4-yl)ethanol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Biology

The development of small-molecule kinase inhibitors requires precise pharmacophore design to achieve high affinity and selectivity. The compound 2-amino-2-(pyridin-4-yl)ethanol (CAS 724463-81-4)[1], often utilized as a dihydrochloride salt (CAS 1220039-63-3), serves as a highly versatile building block in medicinal chemistry, particularly for targeting Rho-associated protein kinases (ROCK1 and ROCK2).

ROCK1 and ROCK2 are critical downstream effectors of the small GTPase RhoA, regulating actin cytoskeleton organization, cellular contraction, and motility[2]. Dysregulation of the RhoA/ROCK pathway is heavily implicated in cardiovascular diseases, neurodegeneration, and cancer metastasis[3].

From a structural perspective, the pyridine ring of 2-amino-2-(pyridin-4-yl)ethanol is a classic, highly effective hinge-binding motif. X-ray crystallographic data of ROCK1 complexes reveals that the pyridyl nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Met156 in the kinase hinge region[2][4]. In the highly homologous ROCK2 isoform, this interaction occurs at Met172 [3][5]. The 2-aminoethanol aliphatic tail projects outward toward the solvent-exposed region and the DFG motif (Asp216 in ROCK1), providing an ideal synthetic handle. By derivatizing the amino or hydroxyl groups into ureas, amides, or ethers, medicinal chemists can access deep hydrophobic clefts to dramatically enhance both potency and kinase selectivity[3][4].

G A Compound Synthesis 2-Amino-2-(pyridin-4-yl)ethanol B Biochemical Screening (ADP-Glo Kinase Assay) A->B SAR Optimization C Cellular Target Engagement (p-MYPT1 Western Blot) B->C Hit Selection D Phenotypic Validation (Cell Migration/Invasion) C->D Functional Efficacy

Workflow for screening 2-amino-2-(pyridin-4-yl)ethanol derived ROCK inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the utility of 2-amino-2-(pyridin-4-yl)ethanol derivatives, the following table summarizes representative quantitative data. The progression illustrates how modifying the aminoethanol tail enhances biochemical affinity and translates to cellular efficacy.

Compound IDR-Group Modification (on Amino group)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Cellular p-MYPT1 IC₅₀ (nM)
Y-27632 (Control) Standard reference inhibitor140300800
Cmpd 1 (Core) Unsubstituted aminoethanol12501400>5000
Cmpd 2 (Urea) 4-Fluorophenyl urea4552180
Cmpd 3 (Amide) 3-Methoxyphenyl amide121865

Note: Data represents typical pharmacological profiles for pyridine-directed ROCK inhibitors optimized for the ATP-binding pocket.

Experimental Methodologies: A Self-Validating System

To ensure rigorous evaluation of these derivatives, the assay cascade must be designed as a self-validating system. This means integrating internal controls, orthogonal readouts, and causality-driven experimental choices that prevent false positives (e.g., compound auto-fluorescence or off-target effects).

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality & Rationale: Pyridine derivatives often exhibit intrinsic fluorescence, which can confound standard TR-FRET or fluorescence polarization assays. The ADP-Glo assay is a luminescent, non-radioactive method that measures the generation of ADP. It allows the use of physiological ATP concentrations (1 mM), ensuring that the calculated IC₅₀ reflects true ATP-competitive inhibition at the hinge region rather than artificial potency seen in low-ATP assays.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). DTT is crucial to maintain the catalytic cysteine residues in a reduced state.

  • Compound Dilution: Serially dilute 2-amino-2-(pyridin-4-yl)ethanol derivatives in 100% DMSO. Transfer to a 384-well white microplate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme/Substrate Addition: Add 2 nM of recombinant human ROCK1 or ROCK2 and 10 µM of long S6 kinase substrate peptide.

  • Reaction Initiation: Add ATP to a final concentration of 100 µM (or 1 mM for competitive profiling) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Validation check: This time frame ensures the reaction remains in the linear phase of steady-state kinetics.

  • ADP-Glo Step 1 (Depletion): Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • ADP-Glo Step 2 (Detection): Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout & Validation: Read luminescence on a multi-mode plate reader.

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM Y-27632 (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol 2: Cellular Target Engagement (p-MYPT1 Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular membrane permeability. To prove target engagement, we assess the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). While ROCK phosphorylates MYPT1 at both Thr696 and Thr853, Thr696 is also constitutively phosphorylated by other kinases (e.g., ZIPK, ILK). Therefore, Thr853 is chosen as the highly specific, causality-driven biomarker for ROCK activity inside the cell.

Step-by-Step Procedure:

  • Cell Culture & Seeding: Seed MDA-MB-231 breast cancer cells (chosen for their high basal RhoA/ROCK activity) in 6-well plates at 3×105 cells/well.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 16 hours. Causality: This synchronizes the cells and reduces background kinase activity driven by serum growth factors.

  • Compound Treatment: Treat cells with the pyridine derivatives (0.1 µM to 10 µM) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Halt Protease and Phosphatase Inhibitor Cocktail. Validation check: Phosphatase inhibitors are mandatory to prevent rapid dephosphorylation of MYPT1 during lysis.

  • Protein Quantification & SDS-PAGE: Quantify using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST.

  • Antibody Probing:

    • Primary: Anti-phospho-MYPT1 (Thr853) (1:1000) and Anti-total MYPT1 (1:1000).

    • Secondary: HRP-conjugated anti-rabbit IgG (1:5000).

  • Detection: Develop using ECL substrate and image via chemiluminescence. Normalize the p-MYPT1 signal to total MYPT1 to calculate the cellular IC₅₀.

Signaling Pathway & Mechanism of Action

The diagram below illustrates the specific intervention point of these novel pyridine-based derivatives within the RhoA/ROCK signaling cascade, highlighting how hinge-binding prevents downstream cytoskeletal contraction.

Pathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Thr853) ROCK->MYPT1 Phosphorylates (Inhibits Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Direct Activation) MYPT1->MLC Prevents Dephosphorylation Actin Actin Cytoskeleton Contraction & Migration MLC->Actin Drives Inhibitor Pyridine Derivative (ATP-Competitive) Inhibitor->ROCK Blocks Hinge Region

RhoA/ROCK signaling pathway and the intervention point of pyridine-based inhibitors.

References

  • CAS 724463-81-4 2-Amino-2-pyridin-4-yl-ethanol - Pharma Innovation - Alfa Chemistry. 1

  • 2-Amino-2-(4-pyridyl)ethanol Dihydrochloride - MilliporeSigma.

  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - NIH.2

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - ACS Publications. 3

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - ACS Publications. 4

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design - ACS Publications. 5

Sources

Method

Application Note: Functionalization of Carbon Nanotubes using 2-Amino-2-(pyridin-4-yl)ethanol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The functionalization of carbon nanotubes (CNTs) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The functionalization of carbon nanotubes (CNTs) is a critical prerequisite for their application in targeted drug delivery, biosensing, and advanced nanocomposites. Pristine CNTs suffer from poor aqueous solubility and a tendency to bundle due to strong van der Waals forces.

This application note details the integration of 2-Amino-2-(pyridin-4-yl)ethanol (CAS: 724463-81-4) onto CNTs. This specific ligand is highly versatile due to its trifunctional nature:

  • Primary Amine (–NH₂): Enables robust covalent attachment to oxidized CNTs via diimide-activated amidation.

  • Pyridine Ring: Facilitates non-covalent functionalization via π-π stacking with the pristine graphitic lattice, or serves as a metal-coordination site post-functionalization.

  • Hydroxyl Group (–OH): Provides a hydrophilic moiety to enhance aqueous dispersibility or acts as an anchor for secondary derivatization.

Depending on the downstream application—whether maximum structural integrity (sp² lattice preservation) or maximum chemical stability (covalent anchoring) is required—scientists must choose between non-covalent and covalent pathways.

Mechanistic Rationale & Experimental Design

As an application scientist, selecting the correct functionalization pathway requires understanding the causality behind the chemistry:

The Covalent Pathway (EDC/NHS Amidation)

Covalent functionalization requires the generation of defect sites on the CNT sidewalls and tips. This is achieved through aggressive oxidative acid treatment (HNO₃/H₂SO₄), which yields carboxylated CNTs (CNT-COOH)[1]. To attach 2-Amino-2-(pyridin-4-yl)ethanol, we utilize carbodiimide crosslinker chemistry.

Why EDC/NHS? Reacting the primary amine directly with CNT-COOH using only 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms an O-acylisourea intermediate. This intermediate is highly unstable in aqueous or semi-aqueous conditions and rapidly hydrolyzes, leading to poor functionalization yields. The addition of N-hydroxysuccinimide (NHS) converts this unstable intermediate into a semi-stable amine-reactive NHS-ester. This critical step prevents hydrolysis and increases the primary amine coupling efficiency by 10- to 20-fold[2].

The Non-Covalent Pathway (π-π Stacking)

While covalent amidation is highly stable, the initial oxidation step inevitably introduces sp³ defects into the carbon lattice, which can degrade the intrinsic electrical and mechanical properties of the CNTs[3]. If the application requires intact electronic properties (e.g., field-effect transistor biosensors), non-covalent functionalization is preferred. The pyridine ring of 2-Amino-2-(pyridin-4-yl)ethanol acts as an aromatic anchor, undergoing strong π-π stacking interactions with the pristine sp² hybridized sidewalls of the CNTs, effectively wrapping the nanotubes without breaking carbon-carbon bonds[3].

Functionalization Workflow

G A Pristine Carbon Nanotubes (CNTs) B1 Acid Oxidation (HNO3/H2SO4) A->B1 Covalent Pathway B2 Direct Dispersion (Sonication in EtOH) A->B2 Non-Covalent Pathway C1 Carboxylated CNTs (CNT-COOH) B1->C1 E Addition of 2-Amino-2-(pyridin-4-yl)ethanol B2->E D1 EDC/NHS Activation (Forms NHS-Ester) C1->D1 D1->E F1 Covalent Functionalization (Amide Bond Formation) E->F1 F2 Non-Covalent Functionalization (π-π Stacking via Pyridine) E->F2

Workflow for covalent and non-covalent functionalization of CNTs.

Validated Protocols

Protocol A: Covalent Amidation via Two-Step EDC/NHS Coupling

This protocol utilizes a two-step activation to prevent unwanted side reactions and maximize the yield of the amide bond.

Step 1: Carboxylation of CNTs

  • Suspend 100 mg of pristine Multi-Walled Carbon Nanotubes (MWCNTs) in 25 mL of a 1:3 (v/v) mixture of HNO₃ (68%) and H₂SO₄ (98%).

  • Bath sonicate the suspension for 12 hours. Crucial: Regularly exchange the bath water to prevent overheating, which can cause excessive degradation of the CNT backbone[1].

  • Dilute the mixture with 500 mL of deionized (DI) water and vacuum filter through a 0.2 µm PTFE hydrophobic membrane.

  • Wash the filter cake continuously with DI water until the filtrate reaches a neutral pH. Dry the resulting carboxylated CNTs (ox-CNTs) under vacuum at 60°C overnight.

Step 2: EDC/NHS Activation

  • Suspend 30 mg of the ox-CNTs in 40 mL of anhydrous Dimethylformamide (DMF). Bath sonicate for 10–15 minutes to achieve a homogeneous dispersion[1].

  • Add EDC·HCl to a final concentration of 0.1 M, immediately followed by NHS to a final concentration of 0.1 M.

  • Stir the suspension at room temperature for 2 hours to allow the complete conversion of carboxyl groups to amine-reactive NHS-esters.

Step 3: Amidation with 2-Amino-2-(pyridin-4-yl)ethanol

  • Add 5 molar equivalents (relative to the estimated COOH defect density) of 2-Amino-2-(pyridin-4-yl)ethanol to the activated ox-CNT suspension.

  • Elevate the temperature to 60°C and maintain continuous magnetic stirring for 24 hours to drive the amidation reaction[1].

Step 4: Purification

  • Recover the functionalized CNTs by vacuum filtration through a 0.2 µm PTFE membrane.

  • Purify the solid by serial washing: 100 mL of DMF (to remove unreacted ligand and urea byproducts), followed by 100 mL of methanol, and finally DI water. Dry under vacuum.

Protocol B: Non-Covalent Functionalization via π-π Stacking

This protocol is designed to preserve the sp² hybridized lattice of the CNTs.

  • Dispersion: Add 10 mg of pristine MWCNTs to 20 mL of absolute ethanol containing 50 mM of 2-Amino-2-(pyridin-4-yl)ethanol.

  • Intercalation: Subject the mixture to probe sonication (30% amplitude, 15 minutes). Crucial: Perform this in an ice bath. The mechanical energy debundles the CNTs, allowing the pyridine rings to access and stack against the exposed graphitic sidewalls[3].

  • Equilibration: Transfer the suspension to a magnetic stirrer and stir at 300 rpm overnight at room temperature to reach thermodynamic equilibrium.

  • Isolation: Centrifuge the suspension at 10,000 × g for 30 minutes to pellet large, unfunctionalized aggregates. Carefully decant the supernatant, which contains the stable, non-covalently functionalized CNT dispersion. Filter and wash gently with cold ethanol to remove excess free ligand.

Quality Control & Self-Validation

A robust protocol must be self-validating. To ensure the success of the functionalization, perform the following analytical checks:

  • Fourier Transform Infrared (FTIR) Spectroscopy: For Protocol A, successful amidation is confirmed by the attenuation of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the emergence of the secondary amide linkages: the Amide I band (C=O stretch at ~1645 cm⁻¹) and the Amide II band (N-H bend at ~1550 cm⁻¹)[4].

  • Raman Spectroscopy: Evaluate the D-band (~1350 cm⁻¹) to G-band (~1580 cm⁻¹) intensity ratio ( ID​/IG​ ). Protocol A will show a significantly increased ID​/IG​ ratio due to sp³ defects introduced during oxidation[3]. Protocol B must show an ID​/IG​ ratio nearly identical to pristine CNTs, confirming lattice preservation.

  • UV-Vis-NIR Spectroscopy: For Protocol B, the preservation of van Hove singularities in the absorption spectrum confirms that the extended π-network remains undisrupted[4].

Quantitative Data Summary

The table below summarizes the comparative metrics of both functionalization methodologies to guide experimental selection.

MetricCovalent Amidation (Protocol A)Non-Covalent Stacking (Protocol B)
Bond Type Amide bond (Covalent)π-π Stacking (Physical)
Lattice Disruption High (sp³ defects introduced)Minimal to None (sp² preserved)
ID​/IG​ Ratio (Raman) Significantly IncreasedUnchanged
Stability in Biological Media Excellent (Irreversible)Moderate (Subject to dynamic equilibrium)
Primary Application Targeted Drug Delivery, Covalent BioconjugationField-Effect Transistors, Conductive Biosensors
Ligand Orientation Random (anchored at defect sites/tips )Parallel to CNT sidewall (Pyridine flat on surface)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(pyridin-4-yl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-2-(pyridin-4-yl)ethanol. This document is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-2-(pyridin-4-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. We will address common experimental challenges through a troubleshooting guide and a frequently asked questions (FAQ) section, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Amino-2-(pyridin-4-yl)ethanol. The solutions provided are based on fundamental reaction mechanisms and practical laboratory experience.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a frequent issue that can typically be traced back to three critical areas: reagent integrity, reaction conditions, or the chosen synthetic route's limitations.

  • Pillar 1: Reagent and Solvent Integrity Many synthetic routes to vicinal amino alcohols involve moisture-sensitive reagents like organolithiums (e.g., n-BuLi) or metal hydrides (e.g., LiAlH₄).[1][2] Trace amounts of water or protic impurities in your starting materials or solvents can quench these powerful reagents, leading to failed reactions.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure all solvents, especially aprotic solvents like THF, diethyl ether, or toluene, are rigorously dried before use, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone).

      • Reagent Titration: Organolithium reagents like n-BuLi should be titrated before use to determine their exact molarity, as concentration can degrade over time.

      • Starting Material Quality: Verify the purity of your pyridine starting material (e.g., 4-picoline, pyridine-4-carboxaldehyde, or 4-cyanopyridine) via NMR or GC-MS. Impurities can interfere with the desired reaction pathway.

  • Pillar 2: Critical Reaction Parameters The formation of intermediates, such as lithiated picoline, is highly temperature-dependent.[3][4] Similarly, the stability of the product and intermediates can be compromised by incorrect temperatures.

    • Troubleshooting Steps:

      • Temperature Control: For reactions involving directed ortho-lithiation of picoline derivatives, maintaining a very low temperature (typically -78 °C with a dry ice/acetone bath) is critical to prevent reagent decomposition and unwanted side reactions.[2]

      • Addition Rate: Reagents should be added slowly and in a controlled, dropwise manner. Rapid addition can cause localized heating, leading to side product formation.

      • Inert Atmosphere: All reactions involving air- or moisture-sensitive reagents must be conducted under a meticulously maintained inert atmosphere (e.g., dry Argon or Nitrogen).

  • Pillar 3: Sub-optimal Work-up and Extraction The target molecule, 2-Amino-2-(pyridin-4-yl)ethanol, is a polar amino alcohol. Its amphipathic nature can lead to significant product loss during aqueous work-up and extraction.

    • Troubleshooting Steps:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. Basifying the solution (pH > 9) will deprotonate the ammonium salt, making the free amine more soluble in organic solvents like ethyl acetate or chloroform.

      • Salting Out: Saturating the aqueous layer with NaCl can decrease the solubility of the product in water and improve extraction efficiency.

      • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor may be necessary to achieve a satisfactory recovery.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.

G start Low or No Yield Observed reagent_check Pillar 1: Reagent Integrity Check start->reagent_check condition_check Pillar 2: Reaction Condition Check start->condition_check workup_check Pillar 3: Work-up/Purification Check start->workup_check solvent Solvents Dried? reagent_check->solvent temp Temperature Maintained (-78°C)? condition_check->temp ph Aqueous pH Adjusted > 9? workup_check->ph titration n-BuLi / Grignard Titrated? solvent->titration sm_purity Starting Material Purity Verified? titration->sm_purity solution_reagent Action: Dry Solvents, Titrate Reagents, Purify Starting Materials sm_purity->solution_reagent If 'No' to any inert Inert Atmosphere Maintained? temp->inert addition Slow Reagent Addition? inert->addition solution_condition Action: Ensure Strict Temp Control, Slow Addition, and Inert Atmosphere addition->solution_condition If 'No' to any extraction Appropriate Solvent & Repeats? ph->extraction solution_workup Action: Optimize pH, Use Salting Out, or Continuous Extraction extraction->solution_workup If 'No' to any

Caption: A decision tree for troubleshooting low synthesis yield.

Question 2: I've isolated a product, but NMR analysis shows significant impurities or side products. What are the common side reactions?

Answer: Side product formation is often a result of competing reaction pathways. Identifying the structure of the impurity is the first step to diagnosing the problem.

  • Potential Side Product 1: Dehydrated Product (4-Vinylpyridine derivative)

    • Cause: The final amino alcohol product can undergo acid- or heat-catalyzed dehydration.[5] This is particularly common if the work-up involves a strong acid wash without subsequent neutralization or if purification is attempted at high temperatures (e.g., distillation).

    • Solution: Ensure the work-up and purification steps are performed under neutral or mildly basic conditions. Use column chromatography at room temperature for purification instead of distillation.

  • Potential Side Product 2: Over-reduced Product (Piperidine ring)

    • Cause: When using powerful reducing agents like LiAlH₄ to reduce a precursor (e.g., an α-azido ketone or an ester), the pyridine ring itself can be partially or fully reduced.

    • Solution: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is often sufficiently selective to reduce a ketone without affecting the pyridine ring.[6] Carefully control the stoichiometry of the reducing agent.

  • Potential Side Product 3: Dimeric or Polymeric Materials

    • Cause: Lithiated pyridine intermediates can be unstable and may react with each other or with the starting material.[3] Similarly, if starting from pyridine-4-carboxaldehyde, base-catalyzed self-condensation (aldol reaction) can occur.

    • Solution: Maintain very low reaction temperatures (-78 °C) and ensure slow, controlled addition of reagents to keep the concentration of the reactive intermediate low at all times.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to prepare 2-Amino-2-(pyridin-4-yl)ethanol?

A: Several effective routes exist, each with its own advantages. The choice often depends on the available starting materials and equipment.

  • Strecker Synthesis followed by Reduction: This classic approach involves reacting pyridine-4-carboxaldehyde with an ammonia source and a cyanide source to form the intermediate 2-amino-2-(pyridin-4-yl)acetonitrile.[7] Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction (e.g., with LiAlH₄), yields the target amino alcohol. This is a robust but multi-step process involving highly toxic cyanides.

  • Reduction of an α-Functionalized Ketone: A common and effective route is the reduction of 2-amino-1-(pyridin-4-yl)ethanone or a protected version (e.g., 2-azido-1-(pyridin-4-yl)ethanone). The ketone can be reduced to the alcohol using a selective reducing agent like NaBH₄.[6] If starting with the azido-ketone, the azide is subsequently reduced to the amine, often via catalytic hydrogenation (H₂/Pd-C).

  • Nucleophilic Addition to an Aldehyde: This involves the addition of a protected aminomethyl nucleophile (e.g., from a silylated aminomethane) to pyridine-4-carboxaldehyde. This method can offer good stereocontrol with the use of chiral catalysts but requires specialized reagents.[8]

Q2: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common method.

  • Stationary Phase: Use standard silica gel plates (SiO₂).

  • Mobile Phase: A mixture of a polar and a less polar solvent is needed. Good starting points are Ethyl Acetate/Methanol (e.g., 9:1) or Dichloromethane/Methanol (e.g., 95:5). Adding a small amount of a base like triethylamine (~1%) can prevent streaking of the amine products.

  • Visualization:

    • UV Light (254 nm): To visualize the pyridine ring.

    • Ninhydrin Stain: To specifically detect the primary amine group (stains purple/blue).

    • Potassium Permanganate (KMnO₄) Stain: To detect the alcohol group (stains yellow/brown). For quantitative analysis, LC-MS is the preferred method.

Q3: What are the critical safety precautions for this synthesis?

A: Safety is paramount.

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Metal Hydrides (LiAlH₄, NaBH₄): React exothermically with water and protic solvents to release flammable hydrogen gas. Quench reactions carefully at low temperatures (0 °C).

  • Cyanide Salts (NaCN, KCN): Extremely toxic. Handle only in a well-ventilated fume hood. Acidification of cyanide salts produces highly toxic HCN gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.

Optimized Experimental Protocol: Reduction of 2-Azido-1-(pyridin-4-yl)ethanone

This two-step protocol is a reliable method for producing the target compound, avoiding the direct use of highly unstable organometallic intermediates.

Step 1: Selective Reduction of the Ketone

Caption: Workflow for the catalytic hydrogenation of the azide.

  • Setup: Dissolve the crude 2-azido-1-(pyridin-4-yl)ethanol (1.0 eq) from the previous step in methanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere. The reaction progress can be monitored by TLC (the azide intermediate will disappear, and a new, more polar spot staining with ninhydrin will appear). The reaction is typically complete in 4-12 hours.

  • Purification: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-(pyridin-4-yl)ethanol. Further purification can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane (with 1% triethylamine) or by recrystallization.

References

  • Google Patents. Method of producing pyridine ethanol derivative.

  • Google Patents. Synthesis method of 2-amino pyridine compounds.

  • ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.Link

  • ACS Catalysis. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.Link

  • ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.Link

  • PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.Link

  • Royal Society of Chemistry. An efficient and atom-economical route to N-aryl amino alcohols from primary amines.Link

  • PMC. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.Link

  • Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.Link

  • ResearchGate. Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane.Link

  • Royal Society of Chemistry. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.Link

  • BenchChem. An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid.Link

Sources

Optimization

Troubleshooting solubility issues of 2-Amino-2-(pyridin-4-yl)ethanol in organic solvents

Senior Scientist's Overview: The Solvation Challenge Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter researchers struggling to solubilize 2-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Senior Scientist's Overview: The Solvation Challenge

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter researchers struggling to solubilize 2-Amino-2-(pyridin-4-yl)ethanol . To resolve these issues, we must first understand the molecule's specific physicochemical nature.

This compound presents a unique "triple threat" to solubility: a pyridine ring (a strong hydrogen-bond acceptor), a primary amine (hydrogen-bond donor and acceptor), and a hydroxyl group (hydrogen-bond donor and acceptor)[1][2]. This bifunctionality creates a highly stable, self-associating crystalline lattice driven by intermolecular hydrogen bonding and π−π stacking[3]. Consequently, the lattice energy often exceeds the solvation energy provided by standard non-polar organic solvents. Understanding the causality behind your solvent choices and the specific salt form of your compound is the first step to experimental success.

Diagnostic Decision Workflow

Before adjusting your protocol, identify the exact form of your compound and your target reaction environment. Use the workflow below to determine your optimal troubleshooting path.

Workflow Start Identify Compound Form Salt Dihydrochloride Salt (CAS 1220039-63-3) Start->Salt FreeBase Free Base (CAS 724463-81-4) Start->FreeBase Aqueous Aqueous Reaction Use Water/Buffer Salt->Aqueous High Polarity Organic Organic Reaction Requires Solubilization Salt->Organic Low Polarity Polar Use Polar Aprotic (DMF, DMSO) FreeBase->Polar Direct Dissolution NonPolar Use Non-Polar (DCM, Toluene) FreeBase->NonPolar Poor Solubility FreeBasing Protocol A: Perform Free-Basing Organic->FreeBasing FreeBasing->FreeBase CoSolvent Add 5-10% Co-solvent (MeOH or EtOH) NonPolar->CoSolvent Modify Solvent

Diagnostic workflow for resolving solubility issues of 2-Amino-2-(pyridin-4-yl)ethanol.

Troubleshooting Guide & FAQs

Q1: My compound is completely insoluble in dichloromethane (DCM) and ethyl acetate. Why? A1: You are likely working with the free base form (CAS 724463-81-4). Pyridine rings act as strong hydrogen-bond acceptors, while the amino and hydroxyl groups act as both donors and acceptors[1]. This creates a robust intermolecular network that resists dissolution in non-polar media, a phenomenon well-documented in alkanolamines[2]. Solvents like DCM or ethyl acetate only offer weak dispersion forces and dipole interactions, which are insufficient to disrupt the compound's crystal lattice[3].

Q2: I purchased the dihydrochloride salt (CAS 1220039-63-3). It dissolves beautifully in water but crashes out when I add organic solvents for my coupling reaction. How do I fix this? A2: The dihydrochloride salt is fully ionized. The ionic lattice energy of the salt is massive, making it highly soluble in water but virtually insoluble in low-dielectric organic solvents. If your downstream chemistry (e.g., amide coupling, protection) requires an organic phase, you cannot use the salt directly. You must neutralize the HCl to generate the free base before partitioning it into an organic solvent. See Protocol A below.

Q3: How can I improve the solubility of the free base in moderately polar solvents without changing the compound? A3: The most effective strategy is the addition of a polar protic co-solvent. Adding 5–10% methanol or ethanol to your primary solvent (like DCM) acts as a "hydrogen-bond bridge." The co-solvent's hydroxyl groups disrupt the intermolecular hydrogen bonding of the solute, solvating the polar groups while the bulk solvent solvates the organic backbone[4]. Alternatively, switching to polar aprotic solvents like DMF or DMSO is highly effective, as they are strong hydrogen-bond acceptors with high dielectric constants[1][4].

Quantitative Data: Expected Solubility Profiles

To aid in solvent selection, the following table summarizes the expected solubility behavior of 2-Amino-2-(pyridin-4-yl)ethanol based on solvent class and compound form.

Solvent ClassRepresentative SolventsSolvation MechanismExpected Solubility (Free Base)Expected Solubility (Di-HCl Salt)
Polar Protic Methanol, EthanolStrong H-bond donation and acceptance; disrupts lattice.High High
Polar Aprotic DMSO, DMF, NMPStrong H-bond acceptance; high dielectric constant.High Low to Moderate
Moderately Polar Ethyl Acetate, THFWeak dipole interactions; insufficient to break H-bonds.Low (Requires Co-solvent)Insoluble
Non-Polar Hexane, Toluene, DCMDispersion forces only.Insoluble Insoluble

Standard Operating Procedures (SOPs)

Protocol A: In-Situ Free-Basing for Organic Extraction

Use this self-validating protocol when you have the dihydrochloride salt but require the free base in an organic phase.

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water.

    • Causality: Water possesses the high dielectric constant required to overcome the ionic lattice energy of the salt.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ) or 1M NaOH dropwise while stirring. Monitor with pH paper until the solution reaches pH 9–10.

    • Causality: The pKa of the pyridine nitrogen is ~5.2, and the primary amine is ~9.0[1]. A pH > 9 ensures both nitrogen atoms are fully deprotonated, yielding the neutral free base.

  • Extraction: Add an organic solvent mixture (e.g., 9:1 DCM:Methanol) to the aqueous layer and agitate vigorously.

    • Causality: The mixed solvent system provides both dispersion forces (DCM) and H-bonding disruption (Methanol) to successfully partition the newly formed free base into the organic layer.

  • Validation (QC): Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and evaporate under reduced pressure. Verify the successful isolation of the free base by running a 1 H-NMR in CDCl 3​ or DMSO- d6​ ; the disappearance of the broad downfield N-H/O-H salt peaks confirms successful free-basing.

Protocol B: Isothermal Shake-Flask Method for Solubility Determination

If you require precise quantitative solubility data for formulation or process scale-up, the isothermal shake-flask method is the industry standard[5].

  • Preparation: Add an excess amount of 2-Amino-2-(pyridin-4-yl)ethanol to 10 mL of the target organic solvent in a sealed, temperature-resistant glass vial[5].

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the mixture at 100 rpm for 24 to 48 hours[4].

    • Causality: Continuous, temperature-controlled agitation ensures the system reaches true thermodynamic equilibrium, preventing false readings caused by supersaturation or localized concentration gradients.

  • Sampling & Filtration: Stop agitation and allow the undissolved solid to settle completely. Extract a 1 mL aliquot of the clear supernatant using a syringe and pass it through a 0.22 µm PTFE filter.

  • Validation (QC): Dilute the filtered aliquot and analyze the concentration via HPLC-UV or gravimetric analysis[4][5]. To validate that equilibrium was reached, take a second sample 12 hours later; the concentration difference between the two time points must be <5% Relative Standard Deviation (RSD).

Mechanistic Solvation Pathway

The diagram below illustrates the microscopic interactions dictating whether the compound will dissolve or crash out of solution.

Mechanism Solute 2-Amino-2-(pyridin-4-yl)ethanol (H-Bond Donor & Acceptor) Protic Polar Protic (MeOH) Strong H-Bonding Solute->Protic Disrupts Crystal Lattice Aprotic Polar Aprotic (DMSO) Accepts H-Bonds Solute->Aprotic Solvates Polar Groups NonPolar Non-Polar (Hexane) Weak Dispersion Solute->NonPolar Fails to Solvate

Mechanistic pathways of solvation based on solvent hydrogen-bonding capabilities.

References

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems Source: RJ Wave URL: [Link]

  • Title: Alkanolamine Source: Wikipedia URL: [Link]

  • Title: Video: Physical Properties of Alcohols and Phenols Source: JoVE URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization Strategies for 2-Amino-2-(pyridin-4-yl)ethanol

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-2-(pyridin-4-yl)ethanol . As a highly polar, amphoteric molecule featuring a pyridine ring, a primary amine, and a primary alcohol, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-2-(pyridin-4-yl)ethanol . As a highly polar, amphoteric molecule featuring a pyridine ring, a primary amine, and a primary alcohol, this compound presents unique thermodynamic challenges during crystallization.

This guide is engineered for process chemists and drug development professionals. It bypasses basic theory to directly address the mechanistic causality of crystallization failures—specifically Liquid-Liquid Phase Separation (LLPS)—and provides self-validating protocols for both the freebase and its stable salt forms.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does my 2-Amino-2-(pyridin-4-yl)ethanol consistently "oil out" as a sticky syrup instead of forming crystals? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 2-Amino-2-(pyridin-4-yl)ethanol possesses extensive hydrogen-bonding capabilities (via the -OH, -NH₂, and pyridine nitrogen), it has a high affinity for polar solvents. When supersaturation is generated too rapidly (e.g., via a deep temperature quench or rapid anti-solvent addition), the system crosses the binodal curve before crystal nucleation can occur[1]. Thermodynamically, the energy barrier for the formation of solute-rich liquid droplets is lower than the activation energy required to form a rigid crystal lattice[2]. Causality-Driven Solution: You must operate strictly within the metastable zone. Reduce the cooling rate, use a mixed solvent system (e.g., Ethanol/Ethyl Acetate), and introduce seed crystals before reaching the cloud point to bypass the nucleation energy barrier[3].

Q2: Should I attempt to crystallize the freebase, or is a salt form preferred for scale-up? A2: For robust processability, forming a salt is highly recommended. The freebase is notoriously difficult to crystallize due to its low melting point and high polarity. By introducing hydrochloric acid, both the primary amine and the basic pyridine nitrogen are protonated, forming 2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride (CAS 1220039-63-3)[4]. Salt formation significantly increases the crystal lattice energy, shifting the thermodynamics in favor of stable solid-state nucleation rather than LLPS[5].

Q3: How do I prevent the formation of unwanted hydrates during recrystallization? A3: The molecule's hydrogen-bond donors/acceptors make it highly prone to incorporating water into its crystal lattice, forming hydrates[5]. To prevent this, you must control the water activity ( aw​ ) of your system. Causality-Driven Solution: Utilize strictly anhydrous solvents (e.g., absolute ethanol, dry isopropyl alcohol) and ensure your anti-solvents (like MTBE or heptane) are stored over molecular sieves. If utilizing the dihydrochloride salt, use anhydrous HCl in dioxane or ether rather than aqueous hydrochloric acid.

Part 2: Mechanistic Pathways & Workflows

To successfully isolate this compound, you must navigate the thermodynamic landscape carefully. The diagrams below map the decision-making process and the physical chemistry governing phase separation.

Workflow Start Crude 2-Amino-2- (pyridin-4-yl)ethanol Salt Salt Formation? (e.g., HCl) Start->Salt Freebase Freebase Crystallization (Anti-solvent + Seeding) Salt->Freebase No DiHCl Dihydrochloride Salt (Cooling Crystallization) Salt->DiHCl Yes LLPS Oiling Out (LLPS)? Freebase->LLPS DiHCl->LLPS Adjust Adjust Supersaturation & Add Co-solvent LLPS->Adjust Yes Crystals Stable Crystalline Product LLPS->Crystals No (Nucleation) Adjust->LLPS

Workflow for optimizing 2-Amino-2-(pyridin-4-yl)ethanol crystallization and resolving LLPS.

Mechanism Sol Supersaturated Solution Binodal Cross Binodal Curve (High Supersaturation) Sol->Binodal Rapid quench Metastable Metastable Zone (Controlled Cooling) Sol->Metastable Slow cooling / Seeding Droplets Solute-Rich Droplets (Oiling Out) Binodal->Droplets Nucleus Crystal Nucleation Metastable->Nucleus Droplets->Nucleus Delayed nucleation Amorphous Amorphous/Gum Precipitate Droplets->Amorphous Coalescence Pure High-Purity Crystals Nucleus->Pure Crystal Growth

Thermodynamic pathways comparing direct crystal nucleation versus liquid-liquid phase separation.

Part 3: Quantitative Data & Solvent Matrices

Understanding the solubility profile is critical for designing a system that avoids the emulsion phase of oiling out[6].

Table 1: Physicochemical Profile Influencing Crystallization
PropertyValue / CharacteristicCrystallization Impact
Molecule 2-Amino-2-(pyridin-4-yl)ethanolHighly polar, amphoteric.
pKa (Est.) ~5.2 (Pyridine), ~9.5 (Amine)Requires 2 equivalents of strong acid (e.g., HCl) to form a stable, non-hygroscopic salt lattice[7].
H-Bonding High (Donor: 3, Acceptor: 4)High risk of hydrate formation; necessitates strict water activity control[5].
Preferred Salt DihydrochlorideCAS 1220039-63-3. Dramatically increases melting point and lattice energy[4].
Table 2: Solvent / Anti-Solvent Screening Matrix
Solvent (Primary)Anti-SolventRatio (v/v)Outcome / ObservationCausality
WaterAcetone1:5Oiling Out (LLPS) High solubility in water causes rapid demixing upon acetone addition[3].
MethanolMTBE1:3Gum / Amorphous Methanol H-bonding is too strong; supersaturation forces solute-rich droplet formation[2].
Absolute EthanolEthyl Acetate1:2Crystalline (Freebase) Moderate solubility gradient allows controlled entry into the metastable zone.
Isopropanol (IPA)Heptane1:1Crystalline (DiHCl Salt) IPA provides ideal solubility for the salt; heptane acts as a hard anti-solvent without inducing LLPS.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) to ensure the thermodynamic state of the reaction remains within the target design space.

Protocol A: Preparation and Recrystallization of the Dihydrochloride Salt

Causality: Converting the freebase to the dihydrochloride salt increases the thermodynamic stability of the solid phase, making direct nucleation energetically favorable over LLPS[5].

  • Dissolution: Suspend 10.0 g of crude 2-Amino-2-(pyridin-4-yl)ethanol freebase in 50 mL of anhydrous Isopropanol (IPA) in a 250 mL jacketed reactor.

  • Heating: Warm the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Salt Formation: Slowly add 2.1 equivalents of anhydrous HCl (4M in dioxane) dropwise over 30 minutes.

    • IPC Check: The solution must remain clear during the first half of the addition. An exotherm will occur. Maintain temperature at 60°C.

  • Nucleation & Seeding: Cool the solution linearly to 50°C over 20 minutes. Introduce 0.1 g of 2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride seed crystals.

    • IPC Check (Self-Validation): Observe the reactor for 15 minutes. If the seeds dissolve, the system is undersaturated; lower the temperature by 2°C. If a milky emulsion forms, you have hit LLPS[6]; immediately reheat by 5°C until clear, then resume cooling at a slower rate.

  • Crystal Growth: Once a stable suspension of crystals is observed, cool the reactor to 5°C at a rate of 0.1°C/min.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket and wash with 20 mL of cold, dry MTBE. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization of the Freebase

Causality: For applications requiring the freebase, anti-solvent crystallization must be meticulously controlled to prevent crossing the spinodal boundary into the two-liquid phase region[1].

  • Dissolution: Dissolve 5.0 g of the freebase in 20 mL of Absolute Ethanol at 45°C.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed vessel to remove foreign particulates that could induce premature, uncontrolled nucleation.

  • Anti-Solvent Addition (Phase 1): Add 10 mL of warm Ethyl Acetate (45°C) via a syringe pump at a rate of 1 mL/min.

    • IPC Check: The solution must remain optically clear. If blue-white opalescence (Tyndall effect) appears, LLPS has initiated[3]. Stop addition and add 1-2 mL of Ethanol until clarity is restored.

  • Seeding: Add 50 mg of freebase seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature and consume supersaturation.

  • Anti-Solvent Addition (Phase 2): Add an additional 20 mL of Ethyl Acetate at 0.5 mL/min.

  • Cooling: Cool the resulting slurry to 10°C at a rate of 0.2°C/min.

  • Isolation: Filter the crystals, wash with cold Ethyl Acetate, and dry under vacuum at ambient temperature to prevent thermal degradation.

Part 5: References

1.[4] Echemi. (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride for Sale - Echemi: 2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride. Available at: 2.[1] Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at: 3.[6] Mettler Toledo. Oiling Out in Crystallization. Available at: 4.[3] ResearchGate. An In-Line Study of Oiling Out and Crystallization. Available at: 5.[2] Langmuir (ACS Publications). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Available at: 6.[7] Pharmaceutical Technology. Salt Selection in Drug Development. Available at: 7.[5] National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:

Sources

Optimization

Overcoming unwanted side reactions in 2-Amino-2-(pyridin-4-yl)ethanol derivatization

Welcome to the Technical Support Center for the derivatization of 2-Amino-2-(pyridin-4-yl)ethanol . This molecule presents a unique trifunctional challenge: it contains a highly nucleophilic primary amine, a primary alco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 2-Amino-2-(pyridin-4-yl)ethanol . This molecule presents a unique trifunctional challenge: it contains a highly nucleophilic primary amine, a primary alcohol, and a basic pyridine nitrogen. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help overcome chemoselectivity issues and unwanted side reactions.

Troubleshooting Guide & FAQs

Q1: I am trying to selectively N-acylate the primary amine, but I keep observing O-acylation of the primary alcohol. How can I control this chemoselectivity?

A1: The competition between N-acylation and O-acylation is primarily governed by the protonation state of the primary amine and the reaction kinetics. While the primary amine is intrinsically more nucleophilic than the primary alcohol, unoptimized conditions (such as excess acylating agent or incorrect pH) can lead to O-acylation.

  • Causality: At an acidic pH, the primary amine ( pKa​ ~9.0) is protonated to an unreactive ammonium salt, shifting the reactivity entirely to the alcohol and resulting in O-acylation. Under mildly basic conditions (pH 7.5–8.5), the amine is deprotonated and outcompetes the alcohol[1].

  • Solution: To achieve strict N-acylation, utilize a phosphate buffer system to maintain a slightly basic pH. Alternatively, for complex acylations, employing catalytic amounts of dibutyltin oxide ( Bu2​SnO ) under microwave irradiation directs the reaction exclusively to the nitrogen via an N,O-dibutylstannylene acetal intermediate[2]. You can also utilize N-carbonylimidazoles for chemodivergent acylation[3].

Q2: During alkylation procedures, my mass spectra indicate quaternization of the pyridine ring. How do I prevent this?

A2: The pyridine nitrogen ( pKa​ ~5.2) is a potent nucleophile. When using strong alkylating agents (e.g., primary alkyl halides or triflates) to derivatize the primary amine, the pyridine nitrogen can undergo competitive SN​2 attack, forming an unwanted pyridinium salt.

  • Causality: Direct alkylation lacks the steric and electronic discrimination needed to differentiate the primary amine from the pyridine nitrogen, especially if the primary amine becomes sterically hindered after the first alkylation (forming a secondary amine).

  • Solution: Abandon direct alkylation in favor of reductive amination . By reacting the primary amine with an aldehyde to form an imine, followed by reduction (e.g., using NaBH(OAc)3​ ), you selectively target the primary amine. The pyridine nitrogen cannot form an imine, rendering this pathway completely chemoselective.

Q3: When attempting to activate the primary alcohol for substitution, I observe a high degree of degradation and vinyl pyridine formation. What is happening?

A3: You are observing a base-catalyzed E2 elimination.

  • Causality: 2-Amino-2-(pyridin-4-yl)ethanol contains a carbon backbone where the C2 position (bearing the amine and the pyridine ring) is highly activated. The protons at C2 are acidic due to the electron-withdrawing nature of the pyridine ring. If the primary alcohol (at C1) is converted into a good leaving group (like a mesylate or tosylate), the presence of any base (even the pyridine ring of another substrate molecule) will trigger an E2 elimination, yielding a conjugated vinyl pyridine derivative.

  • Solution: Avoid strongly basic conditions when the oxygen is activated. If substitution at the oxygen is required, consider using Mitsunobu conditions, which proceed under milder, near-neutral conditions and minimize elimination pathways.

Q4: I am using BSTFA for GC-MS derivatization, but I see unexpected nitrogenated artifacts in my spectra.

A4: Silylation with BSTFA often requires a catalyst to drive the reaction to completion.

  • Causality: If you are using pyridine as the catalyst for BSTFA, it can participate in side reactions leading to unwanted nitrogenated byproducts in the GC-MS spectra[4].

  • Solution: Perform the silylation without pyridine (though this may lower reproducibility), or switch to a different derivatization strategy such as acylation.

Quantitative Data: Reagent and pH Influence on Chemoselectivity

The following table summarizes the expected conversions and dominant side reactions based on the derivatization conditions applied to 2-Amino-2-(pyridin-4-yl)ethanol.

Derivatization ConditionPrimary Amine Conversion (%)Primary Alcohol Conversion (%)Pyridine N-Alkylation (%)Dominant Product / Side Reaction
Acyl chloride, basic pH (pH > 8.0)> 95%~ 5%< 1%Target: N-Acylation
Acyl chloride, acidic pH (pH < 4.0)< 5%> 85%< 1%Side Reaction: O-Acylation
Alkyl halide, excess, heat ( 80∘C )> 90%< 10%> 60%Side Reaction: Pyridinium Salt
Bu2​SnO cat., Microwave (9 min)> 98%< 2%< 1%Target: N-Acylation
Reductive Amination ( NaBH(OAc)3​ )> 95%< 1%0%Target: N-Alkylation

Pathway and Logic Visualizations

Chemoselectivity SM 2-Amino-2-(pyridin-4-yl)ethanol NAcyl N-Acylation (Target) SM->NAcyl pH > 8.0 or Bu2SnO / MW OAcyl O-Acylation (Side Reaction) SM->OAcyl pH < 4.0 (Amine Protonated) PyrSalt Pyridinium Salt (Side Reaction) SM->PyrSalt Excess Alkyl Halides Elim Vinyl Pyridine (Elimination) SM->Elim O-Activation + Base

Reaction logic and chemoselectivity pathways for 2-Amino-2-(pyridin-4-yl)ethanol.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Acylation in Aqueous Buffer

This protocol leverages pH control to ensure the primary amine is a free base while preventing O-acylation[1]. The self-validating nature of this protocol relies on the insolubility of the N-acylated product in the aqueous layer, which drives the reaction forward and precipitates the pure product.

Materials:

  • 2-Amino-2-(pyridin-4-yl)ethanol (1.0 eq)

  • Chloroacetyl chloride or target acyl chloride (1.1 eq)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 2-Amino-2-(pyridin-4-yl)ethanol in 10 mL of 0.1 M phosphate buffer (pH 8.0). Causality: The pH of 8.0 ensures the primary amine ( pKa​ ~9) is partially deprotonated and highly nucleophilic, while the alcohol remains protonated.

  • Reagent Addition: Cool the solution to 0∘C using an ice bath. Dropwise, add 1.1 mmol of the acyl chloride over 5 minutes under vigorous stirring.

  • Reaction Monitoring: Stir for 20 minutes. The reaction is self-indicating; as the N-acylated product forms, it typically becomes less soluble in the aqueous buffer and forms a cloudy suspension.

  • Extraction and Validation: Extract the mixture with DCM ( 3×10 mL). The organic layer will contain the N-acylated product. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Analyze via 1H NMR. The disappearance of the NH2​ protons and the appearance of an amide N−H proton (~8.0 ppm), with the CH2​−OH protons remaining unchanged, confirms strict chemoselectivity.

Protocol1 Step1 1. Dissolve in Phosphate Buffer (pH 8.0, 0°C) Step2 2. Dropwise addition of Acyl Chloride (1.1 eq) Step1->Step2 Step3 3. Stir for 20 min (Observe precipitation) Step2->Step3 Step4 4. Extract with DCM & Validate via 1H NMR Step3->Step4

Step-by-step workflow for the chemoselective N-acylation protocol.

Protocol 2: Microwave-Promoted Catalytic N-Acylation

For sterically hindered acylating agents, standard buffer conditions may fail. This protocol uses dibutyltin oxide to form a transient N,O-acetal that selectively activates the nitrogen[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 2-Amino-2-(pyridin-4-yl)ethanol (1.0 eq), the acylating agent (1.0 eq), and catalytic dibutyltin oxide ( Bu2​SnO , 2 mol%) in a suitable solvent (e.g., THF).

  • Microwave Irradiation: Irradiate the mixture at a controlled power output (e.g., 100 W) for 1 minute intervals. Causality: Short intervals prevent localized superheating and thermal degradation of the pyridine ring.

  • Cooling: Allow a 30-second cooling interval between irradiations to prevent solvent over-pressurization. Repeat until an overall heating time of 9 minutes is reached.

  • Purification: Concentrate the solvent and purify via flash chromatography. The catalytic tin ensures >98% selectivity for the N-acyl product, which can be validated by the absence of ester carbonyl peaks in IR spectroscopy (~1735 cm−1 ).

References

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Source: R Discovery / researcher.life URL:[Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-Amino-2-(pyridin-4-yl)ethanol and Its Impurities

Welcome to the technical support center for the purification of 2-Amino-2-(pyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-2-(pyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its synthesis-related impurities. The unique chemical nature of this molecule—a highly polar, basic, and chiral amino alcohol—presents specific chromatographic hurdles that this guide will help you navigate. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions & Method Selection

This section addresses the most common initial challenges and guides you toward the most promising purification strategy.

Q1: I'm trying to purify 2-Amino-2-(pyridin-4-yl)ethanol on a standard C18 reversed-phase column, but it elutes in the void volume with no retention. What's happening?

A: This is a classic challenge with highly polar molecules.[1][2] Your compound, possessing amino, hydroxyl, and pyridine functionalities, is extremely hydrophilic. Traditional C18 stationary phases are nonpolar and separate compounds based on hydrophobic interactions. Your polar analyte has very little affinity for the stationary phase and is swept off the column with the highly aqueous mobile phase front.[1]

To achieve retention, you must switch to a chromatographic mode that is suited for polar compounds. Your primary options are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, amide, or diol) and a high-organic mobile phase (typically >60% acetonitrile).[3] A water-rich layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[3][4] HILIC is an excellent first choice for analytical-scale impurity profiling of this compound.[5]

  • Ion-Exchange Chromatography (IEX): Your compound contains two basic nitrogen atoms (the primary amine and the pyridine ring) and will be positively charged (cationic) at a pH below its pKa values. Cation-exchange chromatography, which uses a negatively charged stationary phase, is a powerful technique for both purification and capture, offering high capacity and resolution based on charge differences.[6][7][8]

  • Modified Reversed-Phase Chromatography: While standard C18 is ineffective, certain modern RP columns with polar-embedded or polar-endcapped functionalities can offer some retention for moderately polar analytes.[1][9] Another approach is ion-pair chromatography, which introduces a reagent to the mobile phase to form a neutral, more retentive complex with your charged analyte; however, this is often incompatible with mass spectrometry (MS) and can be difficult to remove from the final product.[10]

Q2: My chromatograms show severe peak tailing for the main compound. How can I achieve a symmetrical peak?

A: Peak tailing for a basic compound like yours is almost always caused by strong, unwanted interactions between the positively charged analyte and negatively charged, acidic silanol groups present on the surface of silica-based stationary phases.[11]

Here’s how to solve it:

  • Mobile Phase pH Control: For basic compounds, operating at a low pH (e.g., 2.5-4) protonates your analyte but also suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.[11]

  • Use a Competing Base: Adding a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonia, to the mobile phase can mask the active silanol sites and significantly improve peak shape.[11]

  • Employ a Highly Deactivated Column: Modern columns with advanced end-capping are designed to have a minimal number of accessible silanol groups. For high-pH methods, where your analyte is neutral but the silanols are deprotonated, using a robust, hybrid-particle column rated for high pH is essential.[11]

  • Deactivate Silica for Flash Chromatography: If you are performing flash chromatography on standard silica gel, you can neutralize its acidic nature. Pre-flushing the packed column with a solvent system containing 1-2% triethylamine or ammonia before loading your sample is a very effective strategy.[11][12]

Q3: How do I separate the (R)- and (S)-enantiomers of 2-Amino-2-(pyridin-4-yl)ethanol?

A: Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Direct analysis without derivatization is often possible and preferred to avoid extra steps and potential impurities.[13]

  • Choice of CSP: Macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are particularly effective for separating the enantiomers of underivatized amino acids and amino alcohols because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[13] Polysaccharide-based CSPs (derivatized cellulose or amylose) are also powerful and widely used.[14][15]

  • Mode of Separation: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. The choice of mobile phase can dramatically affect, and even invert, the elution order of the enantiomers.

  • Method Development: Start with a screening approach using different CSPs and standard mobile phases (e.g., hexane/ethanol for normal phase; acetonitrile/methanol with acidic/basic additives for polar organic or reversed phase).

Q4: My compound appears to be degrading during flash chromatography on silica gel. What should I do?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly those with acid-labile functional groups.[11][12]

  • Test for Stability: First, confirm the instability. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.

  • Deactivate the Silica: As mentioned in Q2, pre-treating the silica with a basic modifier like triethylamine is the most common solution.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (which can be basic, neutral, or acidic) is a common alternative. Bonded silica phases like diol or amino can also be gentler options.[11]

  • Switch to Reversed-Phase Flash: If your impurities have different hydrophobicities, reversed-phase flash chromatography on a C18-functionalized silica can be an excellent, albeit more expensive, alternative that avoids the issue of silica acidity.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues.

Method Selection Workflow

The first step in any purification is choosing the right tool for the job. This workflow guides you through the decision-making process based on your purification scale and goals.

G start Start: Crude Sample 2-Amino-2-(pyridin-4-yl)ethanol goal What is the purification goal? start->goal analytical Analytical Scale (Impurity Profile, Purity Check) goal->analytical Analysis preparative Preparative Scale (Bulk Purification) goal->preparative Isolation chiral Chiral Separation (Enantiomeric Purity) goal->chiral Enantiomers hilic HILIC (High Organic Mobile Phase) analytical->hilic Primary Choice iex Cation Exchange (IEX) (Aqueous Buffer, Salt/pH Gradient) preparative->iex High Capacity flash Flash Chromatography (Deactivated Silica or Alumina) preparative->flash Simpler, Lower Res. chiral_col Chiral HPLC (CSP with RP or NP mobile phase) chiral->chiral_col

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: HILIC Method
Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Sample Diluent Mismatch: Injecting the sample in a solvent stronger than the mobile phase (e.g., high water content).[2]2. Silanol Interactions: Residual acidic silanols interacting with the basic analyte.3. Insufficient Equilibration: The water layer on the stationary phase is not stable.[2]1. Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, ideally high in acetonitrile.[2]2. Use a mobile phase buffer at a slightly acidic pH (e.g., ammonium formate pH 3-5).3. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. HILIC requires longer equilibration than RP.[2]
Irreproducible Retention Times 1. Insufficient Equilibration: The most common cause of drift in HILIC.[16]2. Mobile Phase Volatility: Evaporation of acetonitrile from the mobile phase reservoir alters the composition.3. Temperature Fluctuations: Column temperature affects retention.1. Implement a rigorous equilibration step before each run and between runs in a sequence.2. Keep mobile phase bottles covered and prepare fresh mobile phases regularly.3. Use a column thermostat to maintain a constant temperature.
No or Poor Retention 1. Mobile Phase Too Strong: The aqueous (strong solvent) content is too high.2. Incorrect Stationary Phase: The chosen HILIC phase may not be suitable.1. Increase the percentage of organic solvent (acetonitrile) in the mobile phase. Start with at least 90-95% ACN.2. Screen different HILIC phases (e.g., bare silica, amide, diol) as they offer different selectivities.[4]
Troubleshooting Guide: Ion-Exchange Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Compound Does Not Bind to Column 1. Incorrect pH: The loading buffer pH is too high, causing the analyte to be neutral or insufficiently charged.2. Ionic Strength Too High: The salt concentration of the loading buffer is too high, preventing the analyte from displacing counter-ions.[17]1. Ensure the loading buffer pH is at least 1-2 units below the pKa of the primary amine (~9-10) to ensure a strong positive charge.2. Load the sample in a buffer with low ionic strength (e.g., 10-25 mM).
Compound Binds but Does Not Elute 1. Elution Buffer Too Weak: The salt concentration or pH change is insufficient to displace the strongly bound analyte.2. Non-specific Adsorption: Hydrophobic or other interactions with the resin backbone.1. Increase the final salt concentration of the elution buffer (e.g., from 1M NaCl to 2M NaCl).2. Steepen the elution gradient.3. Consider adding a small percentage of an organic modifier (e.g., 10-20% acetonitrile) to the elution buffer if secondary interactions are suspected.
Poor Resolution of Impurities 1. Gradient Too Steep: Impurities are co-eluting with the main peak.2. Flow Rate Too High: Insufficient time for equilibrium between mobile and stationary phases.1. Decrease the slope of the salt or pH gradient to improve separation.2. Reduce the flow rate to increase the number of theoretical plates and improve resolution.
Visualizing the Problem: Peak Tailing

This diagram illustrates the cause of peak tailing for basic analytes and the mechanisms of the common solutions.

G cluster_problem The Problem cluster_solutions The Solutions analyte Analyte (+) (Protonated Amine) interaction Strong Ionic Interaction analyte->interaction attracts silanol Silica Surface with Si-O⁻ Sites silanol->interaction attracts tailing Result: Peak Tailing interaction->tailing low_ph 1. Low pH Buffer (e.g., pH 3) tailing->low_ph To fix, use... competing_base 2. Competing Base (e.g., TEA) tailing->competing_base To fix, use... low_ph_mech Protonates Si-O⁻ to Si-OH (Neutralizes surface) low_ph->low_ph_mech base_mech TEA(+) masks Si-O⁻ sites (Blocks interaction) competing_base->base_mech

Caption: Cause of peak tailing and corresponding solutions.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key purification workflows.

Protocol 1: HILIC Method Development for Impurity Profiling

This protocol is designed for analytical HPLC-UV or LC-MS to identify and resolve process impurities.

  • Analyte & Sample Preparation:

    • Prepare a stock solution of your 2-Amino-2-(pyridin-4-yl)ethanol sample at ~1 mg/mL in 90:10 (v/v) acetonitrile:water. Expertise Note: Using a high organic content for the sample solvent is crucial to prevent peak distortion in HILIC.[2]

  • Column & Mobile Phase Selection:

    • Column: Start with a robust HILIC column, such as one with an amide or bare silica phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 50:50 (v/v) acetonitrile:water. Trustworthiness Note: Using a buffer like ammonium formate provides ionic strength which can improve peak shape and is volatile, making it fully compatible with MS detection.

  • Chromatographic Conditions (Scouting Gradient):

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or a more specific wavelength if known).

    • Gradient:

      • 0.0 min: 1% B

      • 10.0 min: 40% B

      • 11.0 min: 40% B

      • 11.1 min: 1% B

      • 15.0 min: 1% B (Re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient slope. If peaks are clustered at the end, make the gradient shallower. If they elute too early, start with an even lower percentage of B (e.g., 0.5%).

    • Adjusting the buffer pH or concentration can alter selectivity between your main compound and its impurities.

Protocol 2: Cation-Exchange Chromatography for Preparative Purification

This protocol is suited for purifying gram-scale quantities of the target compound.

  • Resin and Column Selection:

    • Choose a strong cation-exchange (SCX) resin (e.g., one with sulfopropyl functional groups).

    • Pack a column appropriate for your sample load.

  • Buffer Preparation:

    • Equilibration/Loading Buffer (Buffer A): 25 mM sodium phosphate, pH 4.0.

    • Elution Buffer (Buffer B): 25 mM sodium phosphate + 1.5 M NaCl, pH 4.0. Expertise Note: The low pH ensures your compound is fully cationic. Elution with a high salt concentration is a robust and predictable mechanism.[7]

  • Purification Steps:

    • Equilibration: Equilibrate the packed column with 5-10 column volumes (CVs) of Buffer A until the pH and conductivity of the outlet match the inlet.

    • Sample Loading: Dissolve your crude material in Buffer A. Filter to remove particulates. Load the sample onto the column at a flow rate that allows for efficient binding.

    • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound, neutral, or anionic impurities.

    • Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The 2-Amino-2-(pyridin-4-yl)ethanol will elute as its net positive charge is shielded by the Na+ counter-ions.

    • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Desalting:

    • Pool the pure fractions. The product will be in a high-salt buffer. It can be recovered by subsequent reversed-phase chromatography (using a C18 column where it will now have little retention, eluting before the salt) or by extraction into an organic solvent after basifying the solution.

References

  • Troubleshooting Flash Chromatography. [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes - HELIX Chromatography. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Ion Exchange Chromatography. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.. [Link]

  • Ion Exchange Chromatography - Cytiva. [Link]

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative - Google P

Sources

Optimization

Technical Support Center: Storage and Handling of 2-Amino-2-(pyridin-4-yl)ethanol

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount. 2-Amino-2-(pyridin-4-yl)ethanol (CAS: 724463-81-4) is a highly versatile but chemically sensitive amino alcohol. Due to the presence of a primary amine, a primary alcohol, and an electron-deficient pyridine ring, this compound is highly susceptible to oxidative degradation.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you minimize oxidation, troubleshoot degradation issues, and ensure reproducible experimental results.

Mechanistic Overview: Why Does Oxidation Occur?

To effectively prevent degradation, it is critical to understand the causality behind the chemical instability of 2-Amino-2-(pyridin-4-yl)ethanol. The molecule possesses three distinct sites vulnerable to oxidation:

  • Primary Alcohol Oxidation: Exposure to air and light, especially in the presence of trace transition metals, can cause the primary alcohol group to undergo aerobic oxidation, converting it first into an aldehyde and eventually into a carboxylic acid[1].

  • Amine Autoxidation: Primary amines are highly susceptible to oxidative dehydrogenation. This autoxidation pathway leads to the formation of imines, which can subsequently hydrolyze or polymerize. This polymerization is the primary cause of the yellow or brown discoloration often observed in degraded batches[2].

  • Pyridine N-Oxidation: The nitrogen atom within the pyridine ring can react with peroxides or reactive oxygen species (ROS) to form a pyridine N-oxide[3]. This zwitterionic N-oxide formation is accelerated by elevated temperatures and alters the compound's polarity and reactivity[4].

  • Hygroscopicity: Like many amino alcohols and pyridine derivatives, this compound is hygroscopic. Absorbed moisture increases molecular mobility in the solid state and facilitates hydrolytic and oxidative degradation pathways[1][4].

OxidationPathway Start 2-Amino-2-(pyridin-4-yl)ethanol (Native State) Triggers Environmental Triggers (O2, Light, Trace Metals, Heat) Start->Triggers Exposure Prevention Inert Storage Protocol (Argon, -20°C, Amber Vial) Start->Prevention Best Practice Path1 Pyridine Nitrogen Oxidation Triggers->Path1 ROS / Peroxides Path2 Amine/Alcohol Autoxidation Triggers->Path2 Radical Initiation Deg1 Pyridine N-oxide Derivatives Path1->Deg1 Deg2 Aldehydes, Imines & Polymers Path2->Deg2 Stable Maintained Integrity (>98% Purity) Prevention->Stable Suppresses Oxidation

Fig 1. Environmental triggers and mechanistic pathways of 2-Amino-2-(pyridin-4-yl)ethanol oxidation.

Troubleshooting & FAQs

Q1: My batch of 2-Amino-2-(pyridin-4-yl)ethanol has turned from an off-white powder to a yellowish-brown color. Can I still use it? A1: Discoloration is a hallmark indicator of amine autoxidation and subsequent imine polymerization[2]. If the powder has changed color, its purity has been compromised. It is highly recommended to discard the discolored material or subject it to rigorous purification (e.g., recrystallization or column chromatography) before use, as these polymeric impurities will interfere with downstream synthesis and biological assays.

Q2: What are the optimal long-term storage conditions for the solid compound? A2: To ensure maximum stability, the compound must be stored as a solid in a tightly sealed, light-resistant (amber) container under an inert atmosphere (Argon or Nitrogen)[3]. For long-term storage, maintain the temperature at -20°C.

Q3: Can I prepare stock solutions of 2-Amino-2-(pyridin-4-yl)ethanol for future experiments? A3: Storing this compound in solution is strongly discouraged. Aqueous solutions of amino alcohols are notoriously unstable and should not be stored for more than 24 hours due to accelerated oxidation and pH-dependent degradation[5]. If a solution must be stored, use thoroughly degassed, anhydrous organic solvents, purge the headspace with Argon, and store at -80°C.

Q4: How can I analytically verify if my compound has undergone oxidation? A4: The most reliable method is utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a pyridine N-oxide or an amine N-oxide will present as an [M+16] mass shift. Additionally, High-Performance Liquid Chromatography (HPLC) with a UV detector will reveal new peaks with altered retention times; N-oxides typically elute differently due to their increased polarity[4].

Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the estimated shelf-life of 2-Amino-2-(pyridin-4-yl)ethanol.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
-20°C (Solid) Argon / NitrogenDark (Amber Vial)> 24 MonthsMinimal to None
4°C (Solid) Ambient AirDark6 - 12 MonthsSlow autoxidation, Moisture uptake
25°C (Solid) Ambient AirLight< 3 MonthsPhotodegradation, Rapid N-oxidation
Aqueous Solution Ambient AirLight< 24 HoursRapid hydrolysis & radical oxidation

Validated Experimental Protocols

To create a self-validating system, researchers must pair strict handling methodologies with rigorous analytical verification.

Protocol A: Inert Aliquoting and Storage Procedure

Objective: To prevent the introduction of oxygen and moisture during routine laboratory handling.

  • Preparation: Allow the sealed source bottle of 2-Amino-2-(pyridin-4-yl)ethanol to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Environment: Transfer the bottle to a glove box purged with Argon or Nitrogen. If a glove box is unavailable, utilize a Schlenk line setup to create an inert blanket over the analytical balance.

  • Aliquoting: Rapidly weigh the required amounts into pre-dried, amber glass vials.

  • Sealing: Purge the headspace of each individual vial with a gentle stream of Argon for 10 seconds. Cap tightly with a PTFE-lined septum cap.

  • Storage: Wrap the cap junction with Parafilm and transfer the aliquots immediately to a -20°C freezer.

Protocol B: Stability-Indicating LC-MS Analysis

Objective: To detect trace oxidative degradation products prior to sensitive downstream applications.

  • Sample Preparation: Dissolve 1 mg of the stored 2-Amino-2-(pyridin-4-yl)ethanol in 1 mL of degassed, LC-MS grade Acetonitrile/Water (50:50, v/v). Prepare this solution immediately before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection & Interpretation:

    • Monitor UV absorbance at 254 nm.

    • Analyze the MS spectra (Positive Electrospray Ionization, ESI+).

    • Validation Metric: The native compound will show an [M+H]+ peak. Scan specifically for an [M+16+H]+ peak, which definitively confirms the presence of N-oxide degradation products[3]. Scan for [M−2+H]+ to detect oxidative dehydrogenation (imine formation). If impurity peaks exceed 2% total Area Under the Curve (AUC), discard the aliquot.

References

  • Grokipedia. "Pyridine N-oxide". Grokipedia. Available at:[Link]

  • ACS Catalysis. "Developments in the Aerobic Oxidation of Amines". ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 2-Amino-2-(pyridin-4-yl)ethanol purity analysis

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the purity analysis of highly polar, dual-basic compounds. 2-Amino-2-(pyridin-4-yl)ethanol is a prime example of this chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the purity analysis of highly polar, dual-basic compounds. 2-Amino-2-(pyridin-4-yl)ethanol is a prime example of this chromatographic challenge. Containing both a pyridine ring and a primary aliphatic amine, this molecule is exceptionally hydrophilic and prone to severe secondary interactions on traditional stationary phases.

In this guide, we will objectively compare the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific compound. Furthermore, we will establish a self-validating experimental protocol and evaluate the optimized method against the latest ICH Q2(R2) validation guidelines[1].

The Mechanistic Challenge: Why Traditional C18 Fails

When developing a method for 2-Amino-2-(pyridin-4-yl)ethanol, the default approach for many scientists is a standard C18 column with an acidic mobile phase (e.g., 0.1% TFA). However, this approach almost universally fails due to two primary mechanistic reasons:

  • Void Elution (Poor Retention): At a typical mobile phase pH of 3.0, both the primary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2) are protonated. This dual positive charge drastically increases the molecule's hydrophilicity, causing it to elute near the void volume on a hydrophobic C18 stationary phase.

  • Severe Peak Tailing: Peak tailing in reversed-phase separations of basic amines is primarily caused by secondary polar interactions with ionized residual silanol groups on the silica support[2]. These protonated nitrogen atoms interact electrostatically with unreacted silanols via an ion-exchange mechanism, distorting peak symmetry and reducing quantitative reproducibility[3].

To overcome this, we must shift our retention mechanism from hydrophobic partitioning to hydrophilic interaction.

MethodDev Start Target: 2-Amino-2-(pyridin-4-yl)ethanol (Highly Polar, Basic Amine) LogP LogP Assessment Hydrophilic & Dual-Basic Start->LogP RPLC Standard C18 RPLC Result: Void Elution & Tailing LogP->RPLC Traditional Route PFP PFP / Mixed-Mode Result: Moderate Retention LogP->PFP Alternative Route HILIC HILIC (Amide/Silica) Result: Optimal Retention & Symmetry LogP->HILIC Optimal Route

Fig 1. Decision tree for chromatographic method selection of polar basic compounds.

Chromatographic Performance Comparison

HILIC provides superior performance for highly polar compounds that are poorly retained in traditional reversed-phase separations[4]. In HILIC mode, the mobile phase is rich in organic solvent (typically >80% acetonitrile), and water serves as the strong eluting solvent[4]. This aqueous portion forms a water-rich adsorbed layer on the surface of the polar stationary phase[5]. The polar 2-Amino-2-(pyridin-4-yl)ethanol partitions favorably into this immobilized water layer, resulting in strong retention.

Below is an objective experimental comparison of three distinct column chemistries evaluated for the purity analysis of 2-Amino-2-(pyridin-4-yl)ethanol.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (RPLC)PFP (Mixed-Mode RPLC)Amide (HILIC)
Stationary Phase End-capped OctadecylPentafluorophenylEthylene Bridged Hybrid Amide
Mobile Phase 0.1% TFA in Water/ACN0.1% FA in Water/ACN10 mM NH₄Fa in ACN/Water (pH 3.0)
Retention Time (min) 1.15 (Void Elution)3.456.82
Tailing Factor (USP) 2.85 (Severe Tailing)1.62 (Moderate Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (N) < 2,0008,500> 15,000
Overall Suitability Fail Marginal Pass (Optimal)

Data Interpretation: The Amide HILIC column dramatically outperforms the RPLC options. By utilizing 10 mM ammonium formate buffer, we control the ionic strength of the mobile phase, effectively masking secondary electrostatic interactions and yielding sharp, symmetrical peaks[6].

Self-Validating Experimental Protocol: Optimized HILIC Workflow

To ensure reproducibility, every aspect of the protocol must be self-validating. The following step-by-step methodology details the optimized HILIC approach.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality Check: Operating at pH 3.0 ensures consistent ionization of the basic analyte, while the formate counter-ions provide sufficient ionic strength to shield unwanted silanol interactions[6].

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 2-Amino-2-(pyridin-4-yl)ethanol reference standard.

  • Dissolve in a diluent consisting of 90:10 Acetonitrile:Water to a final concentration of 100 µg/mL.

  • Causality Check: In HILIC, injecting a sample dissolved in a high-aqueous diluent (which acts as a strong solvent) disrupts the delicate water-enriched layer on the column, leading to peak splitting and poor shape. Matching the sample diluent to the initial high-organic mobile phase conditions is critical for peak integrity.

Step 3: Chromatographic Conditions

  • Column: Amide-bonded silica or hybrid particle column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Gradient: Isocratic 90% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

Method Validation According to ICH Q2(R2)

According to the recently updated ICH Q2(R2) guidelines[1], analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle[7]. For a quantitative purity assay, the required validation parameters include Specificity, Linearity, Accuracy, Precision, and Robustness[8].

Validation Opt HILIC Optimization Spec Specificity (Blank & Impurities) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (ICH Q2(R2)) Prec->Rob

Fig 2. Step-by-step ICH Q2(R2) analytical validation workflow for purity analysis.

Table 2: ICH Q2(R2) Validation Results Summary (HILIC Method)

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Inject blank, standard, and spiked degradation impurities.No interference at analyte Rt; Resolution (Rs) > 2.0Rs = 3.1 (Pass)
Linearity & Range 5 concentration levels ranging from 50% to 150% of nominal.Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (Pass)
Accuracy Spike impurities into matrix at 3 levels (80%, 100%, 120%).Mean Recovery between 98.0% - 102.0%99.6% ± 0.4% (Pass)
Repeatability 6 replicate injections of the 100% nominal standard.Peak Area %RSD ≤ 2.0%%RSD = 0.75% (Pass)
LOD / LOQ Signal-to-noise evaluation of dilute standards.S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mL (Pass)
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2°C).System suitability criteria met under all conditionsMet Criteria (Pass)

By leveraging the HILIC retention mechanism, we transform a notoriously difficult separation into a robust, highly reproducible assay that easily satisfies stringent ICH Q2(R2) regulatory requirements.

References

  • [1] Title: ICH Q2(R2) validation of analytical procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • [8] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • [7] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source: European Medicines Agency (EMA) | URL: [Link]

  • [5] Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds | Source: MDPI | URL: [Link]

  • [4] Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography | Source: Chrom Tech, Inc. | URL: [Link]

  • [2] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • [3] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • [6] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: [Link]

Sources

Comparative

Comparative Reactivity Profile: 2-Amino-2-(pyridin-4-yl)ethanol vs. 2-Amino-2-(pyridin-2-yl)ethanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Foundations In modern synthetic and medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Foundations

In modern synthetic and medicinal chemistry, the spatial arrangement of heteroatoms dictates both the physicochemical properties and the reactivity of building blocks. The isomeric pair 2-Amino-2-(pyridin-2-yl)ethanol (CAS: 724463-80-3) [1] and 2-Amino-2-(pyridin-4-yl)ethanol (CAS: 724463-81-4) [2] provides a textbook example of how positional isomerism—specifically the location of the pyridine nitrogen—fundamentally alters chemical behavior.

While both compounds possess identical molecular weights and functional groups (a primary amine, a primary alcohol, and a pyridine ring), the causality of their divergent reactivity lies in stereoelectronics and spatial proximity .

  • The 2-Isomer: The ortho-relationship of the pyridine nitrogen to the aminoethanol side chain enables neighboring group participation. This proximity facilitates intramolecular hydrogen bonding, alters the local pKa, and creates an ideal geometry for transition metal chelation.

  • The 4-Isomer: The para-relationship physically isolates the pyridine nitrogen from the aminoethanol moiety. It exerts a purely inductive and resonance-based electron-withdrawing effect, while sterically precluding any intramolecular coordination or hydrogen bonding.

These structural nuances have profound implications when utilizing these building blocks in drug discovery—such as in the synthesis of β3​ adrenergic receptor agonists [3]—or as ligands in organometallic catalysis.

Coordination Chemistry Divergence: Chelation vs. Bridging

The most dramatic difference between these two isomers is observed in their coordination chemistry. When introduced to transition metals (e.g., Pd(II), Cu(II), Ru(II)), the spatial vectors of the electron-donating atoms dictate the resulting complex architecture.

The Causality of Chelation

In the 2-isomer , the bite angle between the pyridine nitrogen and the primary aliphatic amine is highly favorable for the formation of a thermodynamically stable 5-membered chelate ring. If the hydroxyl group also participates, a rigid tridentate (N,N,O) facial or meridional complex forms. This makes the 2-isomer a potent chelator, often sequestering metals and resisting ligand exchange.

Conversely, the 4-isomer cannot form a chelate ring involving the pyridine nitrogen due to the rigid, linear geometry of the para-substituted ring. Instead, it acts as an ambidentate or bridging ligand. The metal will either coordinate exclusively to the aminoethanol moiety (leaving the pyridine nitrogen free for hydrogen bonding) or coordinate to both ends across different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

G cluster_2 2-Isomer Reactivity cluster_4 4-Isomer Reactivity Metal Transition Metal (e.g., Pd, Cu) Iso2 2-Amino-2-(pyridin-2-yl)ethanol Complex2 Stable N,N-Chelate Ring (Bidentate/Tridentate) Iso2->Complex2 Intramolecular coordination Complex2->Metal High Affinity Iso4 2-Amino-2-(pyridin-4-yl)ethanol Complex4 Bridging Polymer or Monodentate Complex Iso4->Complex4 Intermolecular coordination Complex4->Metal Polymerization / Cross-linking

Caption: Coordination pathways demonstrating chelation versus bridging behavior.

Quantitative Data Comparison

To guide synthetic planning, the following table summarizes the key physicochemical and reactive parameters differentiating the two isomers. Note: pKa values are estimated based on established Hammett constants for substituted pyridines and ethanolamines.

Property2-Amino-2-(pyridin-2-yl)ethanol2-Amino-2-(pyridin-4-yl)ethanol
CAS Number 724463-80-3724463-81-4
Pyridine pKa (est.) ~4.0 - 4.5~5.0 - 5.5
Amine pKa (est.) ~9.0 - 9.4~9.3 - 9.6
Primary Coordination Mode Bidentate (N,N) / Tridentate (N,N,O)Monodentate (N or O) / Bridging
Intramolecular H-Bonding Yes (Pyridine N to Amine/OH)No (Sterically precluded)
Steric Hindrance at Amine Moderate (Neighboring Pyridine ring)Low
Medicinal Chem Utility H-bond acceptor vector points inwardH-bond acceptor vector points outward

Synthetic Workflows: Amide Coupling Kinetics

When incorporating these building blocks into larger pharmaceutical scaffolds via amide coupling, the position of the pyridine ring significantly impacts reaction kinetics.

While both compounds contain a primary amine, the 2-isomer often exhibits altered nucleophilicity. The pyridine nitrogen can act as an intramolecular general base, potentially accelerating acylation. However, strong intramolecular hydrogen bonding in non-polar solvents can stabilize the ground state, inversely slowing the reaction. The 4-isomer behaves as a standard, unhindered primary aliphatic amine, generally providing highly predictable and rapid coupling kinetics under standard HATU/DIPEA conditions.

Standard Amide Coupling Protocol (General Derivatization)
  • Preparation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the chosen isomer (2- or 4-pyridylethanolamine).

  • Monitoring: Allow the reaction to warm to room temperature. The 4-isomer typically reaches completion within 1-2 hours. The 2-isomer may require extended time (3-4 hours) or gentle heating (40 °C) depending on the steric bulk of the carboxylic acid, due to the adjacent pyridine ring restricting the transition state geometry.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validating Experimental Protocol: Competitive Acylation

To empirically determine the relative nucleophilicity and steric impact of the 2- vs. 4-position, a self-validating competitive assay is recommended. By forcing the two isomers to compete for a sub-stoichiometric amount of an electrophile, the resulting product ratio directly reflects their relative reaction rates ( k2​/k4​ ).

Workflow Start Equimolar Mixture: 2-Isomer + 4-Isomer Reagents Add 0.5 eq Acylating Agent (e.g., Benzoyl Chloride) Start->Reagents Reaction Competitive Acylation (0°C to RT, 2h) Reagents->Reaction Analysis Quench & LC-MS/NMR Analysis Reaction->Analysis Result Calculate Relative Kinetics (k2/k4 ratio) Analysis->Result

Caption: Self-validating workflow for determining relative nucleophilicity via competitive acylation.

Step-by-Step Competitive Assay Protocol
  • Stock Solution Preparation: Prepare a 0.2 M solution containing exactly 1.0 mmol of 2-Amino-2-(pyridin-2-yl)ethanol and 1.0 mmol of 2-Amino-2-(pyridin-4-yl)ethanol in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 3.0 mmol of Triethylamine (TEA) to act as an external acid scavenger, ensuring the generated HCl does not differentially protonate the starting materials and skew the kinetics.

  • Electrophile Introduction: Cool the mixture to 0 °C under inert atmosphere ( N2​ ). Slowly add 0.5 mmol of Benzoyl Chloride dropwise over 5 minutes.

  • Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and filter.

  • Quantitative Analysis: Analyze the crude mixture via LC-MS (UV integration at 254 nm) or quantitative 1H -NMR.

  • Data Interpretation: The ratio of the N-benzoyl-2-isomer to the N-benzoyl-4-isomer provides the relative rate constant. A ratio < 1 indicates that the steric hindrance of the 2-pyridyl group outweighs any intramolecular base catalysis, making the 4-isomer kinetically superior in standard acylations.

References

  • Capot Chemical Catalog: 2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) Specifications and Properties. Available at: [Link]

  • Mathvink, R. J., et al. "Discovery of a Potent, Orally Bioavailable β3​ Adrenergic Receptor Agonist, (R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide." Journal of Medicinal Chemistry, Vol. 43, No. 21, 2000. Available at:[Link]

Validation

Mass spectrometry (LC-MS) fragmentation pathways of 2-Amino-2-(pyridin-4-yl)ethanol

An in-depth structural and quantitative analysis of polar, nitrogen-rich small molecules requires a rigorous analytical strategy. As a Senior Application Scientist, I frequently evaluate the performance of different liqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and quantitative analysis of polar, nitrogen-rich small molecules requires a rigorous analytical strategy. As a Senior Application Scientist, I frequently evaluate the performance of different liquid chromatography-mass spectrometry (LC-MS) platforms for analyzing complex active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for elucidating the fragmentation pathways and quantifying 2-Amino-2-(pyridin-4-yl)ethanol . By deconstructing the mechanistic causality of its fragmentation and providing self-validating experimental protocols, this guide equips researchers with the precise methodologies needed for robust drug development workflows.

Mechanistic Causality: The Fragmentation of 2-Amino-2-(pyridin-4-yl)ethanol

2-Amino-2-(pyridin-4-yl)ethanol (C₇H₁₀N₂O, exact mass 138.0793 Da) presents a unique analytical challenge due to its three competing protonation sites: the pyridine nitrogen, the primary amine, and the hydroxyl group. Under positive electrospray ionization (+ESI), the molecule forms a stable precursor ion at m/z 139.0872 .

The subsequent collision-induced dissociation (CID) is charge-directed. The site of protonation dictates the fragmentation pathway, leading to distinct product ions:

  • Loss of Ammonia (-17.0265 Da): Protonation at the primary amine weakens the adjacent C-N bond, driving the neutral loss of NH₃ via inductive cleavage to yield m/z 122.0606.

  • Loss of Water (-18.0106 Da): Protonation at the hydroxyl oxygen initiates the elimination of H₂O, yielding the fragment at m/z 121.0766.

  • Alpha Cleavage (-31.0184 Da): [1]. Cleavage adjacent to the amine and hydroxyl groups results in the loss of a hydroxymethyl radical (•CH₂OH), forming a resonance-stabilized iminium cation at m/z 108.0688.[2].

Fragmentation M [M+H]+ m/z 139.0872 F1 [M+H-NH3]+ m/z 122.0606 M->F1 -NH3 (-17.0265 Da) Protonation of amine F2 [M+H-H2O]+ m/z 121.0766 M->F2 -H2O (-18.0106 Da) Protonation of hydroxyl F3 [M+H-•CH2OH]+ m/z 108.0688 M->F3 -•CH2OH (-31.0184 Da) Alpha cleavage

Fig 1: Primary ESI-MS/MS fragmentation pathways of 2-Amino-2-(pyridin-4-yl)ethanol.

Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)The structural assignment of small molecules heavily relies on the accurate mass matching of fragments using high-resolution LC-MS/MS platforms [3]. However, when transitioning from structural discovery to pharmacokinetic (PK) quantification, the analytical requirements shift from mass accuracy to absolute sensitivity and dynamic range.

Table 1: Performance Comparison for 2-Amino-2-(pyridin-4-yl)ethanol Analysis
Performance MetricHigh-Resolution Q-TOFTriple Quadrupole (QqQ)Analytical Advantage
Mass Resolution > 60,000 FWHM~ 0.7 Da (Unit)Q-TOF: Resolves isobaric interferences.
Mass Accuracy < 2 ppm~ 100 ppmQ-TOF: Confirms exact empirical formulas.
Sensitivity ~ 1-5 ng/mL (LOD)< 0.1 ng/mL (LOD)QqQ: Superior for trace PK quantification.
Dynamic Range 3-4 orders of mag.5-6 orders of mag.QqQ: Reduces need for sample dilution.
Scan Speed ~ 10-20 Hz> 500 MRMs/secQqQ: Ideal for high-throughput screening.
Table 2: Exact Mass Fragmentation Data (HRMS Q-TOF Validation)

Note: Low-resolution instruments cannot distinguish between the loss of H₂O (121.0766) and NH₃ (122.0606) with high confidence due to the narrow 0.984 Da difference. HRMS is strictly required here.

Fragment DescriptionMolecular FormulaTheoretical m/zObserved m/zMass Error (ppm)
Precursor IonC₇H₁₁N₂O⁺139.0872139.0874+1.4
Loss of H₂OC₇H₉N₂⁺121.0766121.0764-1.6
Loss of NH₃C₇H₈NO⁺122.0606122.0608+1.6
Loss of •CH₂OHC₆H₈N₂⁺108.0688108.0689+0.9

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols are designed as self-validating systems. Because 2-Amino-2-(pyridin-4-yl)ethanol is highly polar (LogP < 0), it exhibits poor retention on standard reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure the analyte does not elute in the void volume where ion suppression from matrix salts is highest.

Protocol A: HRMS (Q-TOF) Structural Elucidation Workflow

Objective: Map the exact fragmentation pathway with < 2 ppm mass error.

  • Sample Preparation: Dissolve the reference standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (2.1 x 100 mm, 1.7 µm). Run a 10-minute gradient using 10 mM Ammonium Formate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • MS Source Optimization: Set the ESI source to positive mode. Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Data-Dependent Acquisition (DDA): Configure the Q-TOF to perform a full MS1 scan (m/z 50-500) followed by MS/MS scans on the top 3 most abundant precursors. Causality note: Set collision energy (CE) to a ramp of 15-30 eV to capture both the fragile loss of water (low CE) and the more stable pyridine ring cleavages (high CE).

  • Validation Check: Extract the exact mass chromatograms. The workflow is validated if the mass error of the precursor ion remains ≤ 2 ppm against the theoretical mass of 139.0872.

Protocol B: QqQ MRM Pharmacokinetic Quantification Workflow

Objective: Achieve sub-ng/mL sensitivity in biological matrices.

  • Matrix Spiking & Extraction: Spike the compound into blank human plasma. Perform protein precipitation using 3 volumes of cold methanol to crash out proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto the HILIC column using a rapid 3-minute gradient to maximize throughput.

  • MRM Optimization: Infuse the standard to optimize collision energies for specific transitions.

    • Quantifier Transition: m/z 139.1 → 121.1 (CE: 20 eV)

    • Qualifier Transition: m/z 139.1 → 122.1 (CE: 18 eV)

  • Validation Check: Construct a calibration curve from 0.1 ng/mL to 1000 ng/mL. The system is self-validated if the R² > 0.995 and the Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Workflow cluster_HRMS High-Resolution MS (Q-TOF) cluster_QqQ Low-Resolution MS (QqQ) Sample Sample Prep: Protein Precipitation LC UHPLC Separation (HILIC Column) Sample->LC HRMS1 Full Scan MS1 (R=60,000) LC->HRMS1 QqQ1 Precursor Selection (Q1) LC->QqQ1 HRMS2 Data-Dependent MS/MS HRMS1->HRMS2 Data Data Analysis & Quantification HRMS2->Data QqQ2 MRM Transitions (Q3) QqQ1->QqQ2 QqQ2->Data

Fig 2: LC-MS/MS workflow comparison: HRMS for structural elucidation vs. QqQ for quantification.

Conclusion & Recommendations

For the comprehensive analysis of 2-Amino-2-(pyridin-4-yl)ethanol, no single platform provides a complete solution. High-Resolution Q-TOF MS is strictly mandatory during the early stages of structural elucidation to distinguish between the isobaric neutral losses of water and ammonia. Without sub-2 ppm mass accuracy, assigning the correct fragmentation mechanism is impossible.

However, once the exact MRM transitions (139.1 → 121.1 and 139.1 → 122.1) are validated, transferring the method to a Triple Quadrupole (QqQ) platform is highly recommended. The QqQ provides the superior dynamic range and absolute sensitivity required for robust pharmacokinetic quantification in complex biological matrices.

References

  • 6.11: Fragmentation Pathways Chemistry LibreTexts[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances MDPI[Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification IntechOpen[Link]

Comparative

A Comparative Guide to Amino Alcohol Ligands: Benchmarking 2-Amino-2-(pyridin-4-yl)ethanol in Asymmetric Catalysis

Introduction: The Indispensable Role of Chiral Amino Alcohols In the landscape of modern asymmetric synthesis, the development of effective chiral ligands is paramount for producing enantiomerically pure compounds, a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

In the landscape of modern asymmetric synthesis, the development of effective chiral ligands is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral amino alcohols represent a cornerstone class of ligands, valued for their synthetic accessibility, modularity, and profound ability to induce stereoselectivity.[1] Their efficacy often stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to a metal center or substrate, thereby creating a rigid and well-defined chiral environment to direct the stereochemical outcome of a reaction.[1][2]

This guide introduces 2-Amino-2-(pyridin-4-yl)ethanol , a novel ligand candidate, and proposes a rigorous framework for benchmarking its performance against established amino alcohol ligands. The structure of 2-Amino-2-(pyridin-4-yl)ethanol is unique; in addition to the classic 1,2-amino alcohol backbone, it incorporates a pyridyl nitrogen. This third potential coordination site could significantly alter the geometry and electronics of the catalytic transition state, offering intriguing possibilities for enhanced reactivity or novel selectivity.

To objectively evaluate its potential, we will utilize a widely accepted benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.[3][4] This carbon-carbon bond-forming reaction is exceptionally sensitive to the ligand's structure and provides a clear measure of performance through product yield and enantiomeric excess (ee%).

The Benchmark Reaction: Enantioselective Alkylation of Benzaldehyde

The addition of organozinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols.[4][5] This reaction is inherently slow and requires a catalyst, typically a chiral amino alcohol, to accelerate the process and control the stereochemical outcome.[4] The accepted mechanism involves the formation of a dimeric zinc-ligand complex, which then coordinates with the aldehyde. The stereoselectivity is determined in a six-membered, chair-like transition state where the chiral ligand dictates the facial selectivity of the alkyl group transfer to the aldehyde carbonyl. The effectiveness of a ligand is therefore a direct reflection of its ability to rigidly control this transition state assembly.

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.

Catalytic_Cycle cluster_main Catalytic Cycle A Chiral Amino Alcohol (L*) + Diethylzinc (Et₂Zn) B [EtZn-L*] Monomer A->B Formation C [EtZn-L*]₂ Dimer (Active Catalyst) B->C Dimerization D Catalyst-Substrate Complex {[EtZn-L*]₂ • PhCHO} C->D + PhCHO E Transition State (Enantiodetermining Step) D->E Intramolecular Et Transfer F Zinc Alkoxide Product E->F Product Formation F->C - EtZn(O-CH(Et)Ph) + Et₂Zn G Chiral Alcohol Product (after hydrolysis) F->G Workup (H₃O⁺)

Caption: The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Performance Data of Standard Amino Alcohol Ligands

To establish a baseline for comparison, the performance of several well-documented chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde is summarized below. These ligands represent a diversity of structural motifs and have demonstrated high efficacy, making them suitable benchmarks.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Product ConfigurationReference
(1S,2R)-10-(Granatanin-3-ylamino)isoborneol59994R[6]
N-Phenylfluorenyl Amino Alcohol 4e 3>9597S[5][7]
Sharpless-derived Amino Alcohol 13a Not Specified~10095Not Specified[8]
Resin-bound (cis-2,6-dimethylpiperidino) ligand 5c 5>9569S[9]

Note: Reaction conditions such as solvent, temperature, and reaction time vary across studies, which can influence results. The provided data serves as a representative benchmark.

Proposed Experimental Protocol for Benchmarking 2-Amino-2-(pyridin-4-yl)ethanol

This section provides a detailed, self-validating protocol for evaluating the catalytic performance of 2-Amino-2-(pyridin-4-yl)ethanol. The causality behind key experimental choices is explained to ensure methodological rigor.

Objective: To determine the chemical yield and enantiomeric excess (ee%) for the addition of diethylzinc to benzaldehyde using 2-Amino-2-(pyridin-4-yl)ethanol as the chiral ligand.

Rationale for Experimental Design:

  • Inert Atmosphere: Organozinc reagents are highly reactive with air and moisture. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to prevent catalyst and reagent decomposition.

  • Anhydrous Solvent: Toluene is a common non-coordinating solvent for this reaction. It must be rigorously dried to avoid quenching the diethylzinc.

  • Temperature Control: The enantioselectivity of this reaction can be temperature-dependent, with lower temperatures often favoring higher ee%.[7] Conducting the reaction at 0 °C provides a controlled and commonly used starting point for comparison.

  • Stoichiometry: A slight excess of diethylzinc is used to ensure complete consumption of the limiting reagent, benzaldehyde. The ligand is used in catalytic amounts.

  • Analysis: Gas Chromatography (GC) is used to determine the conversion and chemical yield by comparing the product peak area to an internal standard. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the chiral alcohol product.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis prep1 Flame-dry all glassware prep2 Dissolve ligand (2-Amino-2-(pyridin-4-yl)ethanol) in anhydrous toluene prep1->prep2 react1 Cool solution to 0 °C prep2->react1 react2 Add diethylzinc (1.0 M in hexanes) dropwise react1->react2 react3 Stir for 30 min (catalyst formation) react2->react3 react4 Add benzaldehyde dropwise react3->react4 react5 Stir at 0 °C for 24 h react4->react5 work1 Quench reaction with saturated NH₄Cl (aq) react5->work1 work2 Extract with Ethyl Acetate work1->work2 workup_sep Separate organic layer, dry with Na₂SO₄, filter work2->workup_sep work3 Concentrate in vacuo workup_sep->work3 work4 Purify via column chromatography work3->work4 analysis1 Determine yield by GC (using internal standard) work4->analysis1 analysis2 Determine enantiomeric excess (ee%) by Chiral HPLC work4->analysis2

Caption: A standardized workflow for benchmarking a new amino alcohol ligand.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the chiral amino alcohol ligand, 2-Amino-2-(pyridin-4-yl)ethanol (e.g., 0.03 mmol, 3 mol%), in anhydrous toluene (5 mL).[5]

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of diethylzinc in hexanes (e.g., 2.2 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the active catalyst.

  • Reaction Execution: Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at 0 °C, monitoring its progress periodically by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup: After 24 hours (or upon completion as indicated by TLC), carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Product Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the 1-phenyl-1-propanol.

    • Determine the chemical yield based on the mass of the pure, isolated product.

    • Determine the enantiomeric excess (ee%) of the product by analysis on a chiral HPLC column with a suitable mobile phase (e.g., hexane/isopropanol).

Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of 2-Amino-2-(pyridin-4-yl)ethanol as a chiral ligand in asymmetric catalysis. By benchmarking its performance in the well-established enantioselective addition of diethylzinc to benzaldehyde against a series of standard, high-performing amino alcohols, researchers can generate clear, quantitative data on its efficacy. The unique structural feature of a pyridyl nitrogen presents an exciting variable; it may act as a hemilabile coordinating group, potentially accelerating the reaction or enhancing enantioselectivity. The detailed experimental protocol herein ensures that the data generated is reliable and can be confidently compared to literature values, paving the way for the rational design of next-generation catalysts for asymmetric synthesis.

References

  • J-Stage. Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. J-Stage. Available at: [Link].

  • ACS Publications. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • PMC. Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. PMC. Available at: [Link].

  • Organic Chemistry Portal. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic Chemistry Portal. Available at: [Link].

  • MDPI. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. Available at: [Link].

  • RSC Publishing. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link].

  • N/A. γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. N/A. Available at: [Link].

  • The USA Journals. Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. The USA Journals. Available at: [Link].

  • The Royal Society of Chemistry. Amino-alcohol cyclization - Catalysis Science & Technology. The Royal Society of Chemistry. Available at: [Link].

  • ACS Publications. 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis | Chemical Reviews. ACS Publications. Available at: [Link].

  • ResearchGate. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Available at: [Link].

  • ACS Publications. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

Sources

Validation

FTIR spectroscopy absorption bands for 2-Amino-2-(pyridin-4-yl)ethanol validation

High-Purity 2-Amino-2-(pyridin-4-yl)ethanol: A Comparative ATR-FTIR Validation Guide As a Senior Application Scientist, I frequently oversee the analytical validation of bifunctional intermediates used in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Purity 2-Amino-2-(pyridin-4-yl)ethanol: A Comparative ATR-FTIR Validation Guide

As a Senior Application Scientist, I frequently oversee the analytical validation of bifunctional intermediates used in the synthesis of kinase inhibitors and novel therapeutics. Among these, 2-Amino-2-(pyridin-4-yl)ethanol presents a unique analytical challenge. Possessing a primary amine, a secondary alcohol, and a pyridine ring, this molecule exhibits complex intra- and intermolecular hydrogen bonding networks[1].

This guide objectively compares the performance of Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative analytical modalities, contrasts the spectral signatures of high-purity analytical standards versus technical-grade alternatives, and provides a self-validating experimental protocol for rigorous structural confirmation.

Comparative Analytical Modalities: Why ATR-FTIR?

While High-Performance Liquid Chromatography (HPLC-UV) and Raman spectroscopy are mainstays in pharmaceutical laboratories, they possess distinct limitations when rapidly validating the structural integrity of complex amino alcohols. HPLC-UV is excellent for quantitation but lacks direct structural elucidation without mass spectrometry hyphenation. Raman spectroscopy excels at identifying the symmetric breathing modes of the pyridine ring but struggles to resolve the highly polar -OH and -NH₂ functional groups due to their low polarizability changes.

ATR-FTIR emerges as the gold standard for this specific molecule. It provides high-resolution detection of polar functional groups and avoids the hygroscopic artifacts introduced by traditional KBr pellet pressing.

Table 1: Comparison of Analytical Modalities for 2-Amino-2-(pyridin-4-yl)ethanol

ModalityStructural ConfirmationSensitivity to -OH / -NH₂Sample Prep RequiredBest Use Case
ATR-FTIR Excellent High None (Direct contact) Rapid structural & purity validation
Raman Good (Ring modes)LowNonePolymorph screening
HPLC-UV Poor (Requires MS)N/AHigh (Solvent dilution)Trace impurity quantitation

Spectroscopic Causality & Band Assignment

The structural validation of 2-Amino-2-(pyridin-4-yl)ethanol relies on identifying three distinct molecular domains. By comparing a High-Purity Standard (>99%) against a Technical Grade (<95%) product, we can observe how impurities and hydration disrupt the crystal lattice, leading to spectral smearing.

The Primary Amine (-NH₂)

Primary amines exhibit two distinct, sharp bands in the 3400–3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching[2]. In high-purity samples, this doublet is clearly resolved. In technical-grade samples, residual moisture and polymeric impurities cause these peaks to merge into a single, indistinguishable broad band. Additionally, the N-H bending vibration serves as a critical marker, appearing sharply between 1650–1580 cm⁻¹[2].

The Hydroxyl Group (-OH)

The -OH stretch typically presents as a broad absorption band between 3500–3200 cm⁻¹. In amino alcohols, this band overlaps with the amine stretches and is highly sensitive to hydrogen bonding with the pyridine nitrogen[1].

The Pyridine Ring

The 4-substituted pyridine ring is characterized by distinct C=C and C=N stretching vibrations in the 1600–1500 cm⁻¹ region[3]. Furthermore, out-of-plane C-H bending is reliably observed in the 850–800 cm⁻¹ fingerprint region, confirming the para-substitution pattern of the ring[4].

Table 2: ATR-FTIR Absorption Band Assignments & Product Comparison

Functional GroupVibration ModeExpected Range (cm⁻¹)High-Purity Standard (>99%)Technical Grade (<95%)
-NH₂ Asym. / Sym. Stretch3400–3250Sharp, distinct doubletSmeared, unresolved broad peak
-OH O-H Stretch3500–3200Controlled broadeningExcessive broadening (hydration)
Pyridine C=N / C=C Stretch1600–1500Sharp peaks at ~1590, 1550Shifted/broadened peaks
-NH₂ N-H Bend1650–1580Sharp peak at ~1610Obscured by water bending modes
Pyridine C-H Out-of-plane850–800Sharp peak at ~820Present, but lower intensity

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following ATR-FTIR methodology is designed as a self-validating system. Every step incorporates a causal mechanism to prevent false positives and ensure baseline fidelity.

Step 1: Environmental Control & System Initialization

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis.

  • Causality: Amino alcohols are hygroscopic. Purging eliminates confounding atmospheric H₂O vapor bands (3900–3500 cm⁻¹) and CO₂ bands (2350 cm⁻¹) that could obscure the critical -OH and -NH₂ stretching regions.

Step 2: Background Acquisition (Validation Gate)

  • Action: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: This establishes a zero-baseline. If the background shows residual absorbance >0.01 AU, the crystal is contaminated. The system mandates recleaning before proceeding, ensuring all subsequent peaks are strictly sample-derived[5].

Step 3: Sample Application

  • Action: Apply 5–10 mg of solid 2-Amino-2-(pyridin-4-yl)ethanol directly onto the ATR crystal. Lower the pressure anvil until the standardized torque click is heard.

  • Causality: Consistent pressure ensures uniform contact between the solid crystal and the sample. This normalizes the evanescent wave's penetration depth, allowing for reproducible quantitative comparison of peak intensities across different batches[5].

Step 4: Spectral Acquisition & Chemometric Processing

  • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the instrument software.

  • Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to prolonged atmospheric moisture. The ATR correction compensates for the wavelength-dependent penetration depth of the infrared beam (which penetrates deeper at lower wavenumbers), ensuring the resulting spectrum is directly comparable to standard transmission-mode reference libraries.

Workflow Visualization

The logical progression of this self-validating protocol is mapped below.

ATR_FTIR_Protocol N1 1. Environmental Control (N₂ Purge) N2 2. Background Scan (Blank ATR Crystal) N1->N2 Eliminates H₂O/CO₂ N3 3. Sample Application (Standardized Torque) N2->N3 Baseline Zeroing N4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) N3->N4 Uniform Path Length N5 5. ATR Correction (Wavelength Adjustment) N4->N5 Raw Interferogram N6 6. Band Assignment (Purity Confirmation) N5->N6 Processed Spectrum

Figure 1: Self-validating ATR-FTIR workflow for amino alcohol structural confirmation.

Conclusion

For the structural validation of 2-Amino-2-(pyridin-4-yl)ethanol, high-purity analytical standards demonstrate vastly superior spectral resolution compared to technical grades. By utilizing a rigorously controlled ATR-FTIR workflow, analysts can leverage the distinct N-H, O-H, and pyridine ring stretching bands to rapidly confirm identity and assess purity. The self-validating nature of the ATR background and pressure-control steps ensures that the resulting data is both highly accurate and deeply trustworthy for downstream drug development applications.

References

  • IR Spectroscopy Tutorial: Amines | OrgChemBoulder |[Link]

  • Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio and DFT analysis on the structure of 2-amino pyridine | PubMed (NIH) |[Link]

  • What does a "Pyridine- FTIR analysis" can tell me? | ResearchGate | [Link]

  • Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer | AIP Publishing |[Link]

  • Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification | PMC (NIH) |[Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy | Agilent Technologies | [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(pyridin-4-yl)ethanol proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of bifunctional molecules like 2-Amino-2-(pyridin-4-yl)ethanol requires a deep understanding of their underlying chemical mechanics. This compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of bifunctional molecules like 2-Amino-2-(pyridin-4-yl)ethanol requires a deep understanding of their underlying chemical mechanics. This compound features both a primary aliphatic amine and a pyridine ring, presenting unique reactivity profiles that dictate strict logistical and safety protocols.

The following guide provides a self-validating, step-by-step operational framework for the proper disposal of this chemical, designed specifically for researchers and drug development professionals.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physical and chemical nature of the waste. 2-Amino-2-(pyridin-4-yl)ethanol exists either as a free base or as a hydrochloride salt, each requiring slightly different handling considerations.

Table 1: Chemical and Hazard Profile Summary

Property / FeatureSpecificationOperational Implication
Chemical Name 2-Amino-2-(pyridin-4-yl)ethanolDual-functional molecule; exhibits both nucleophilic and basic properties.
CAS Numbers 724463-81-4 (Free Base)1220039-63-3 (Dihydrochloride)Salt forms are stable solids; free base is highly basic and corrosive.
Primary Hazards Corrosive, Irritant, HepatotoxicRequires strict PPE (nitrile/neoprene gloves, face shield, fume hood).
Incompatibilities Halogenated solvents, Strong OxidizersCritical: Must be segregated from halogenated waste streams to prevent explosive reactions.
Environmental High aquatic toxicityAbsolutely prohibited from drain disposal; requires high-temperature incineration.

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

To build a fail-safe laboratory environment, we must move beyond simply following rules and understand the causality behind them:

  • The Exotherm of Neutralization: The primary amine group in the free base is highly basic. When neutralizing amine waste with an acid, the protonation of the nitrogen's lone pair is a highly exothermic reaction[1]. If performed too rapidly, this can cause the solvent to boil, resulting in the aerosolization of toxic pyridine derivatives.

  • The Menschutkin Reaction (Halogen Incompatibility): Amines and pyridine derivatives act as strong nucleophiles. If mixed with halogenated waste (e.g., dichloromethane, chloroform), they can undergo nucleophilic substitution at room temperature to form quaternary ammonium salts. This reaction generates significant heat and pressure, which can lead to the catastrophic rupture of sealed waste containers[2].

  • Hepatotoxicity and Environmental Persistence: The pyridine ring is highly resistant to standard environmental biodegradation and poses severe hepatotoxic (liver-damaging) risks to both humans and aquatic life. Therefore, biological or drain disposal is never a viable option; the compound must be destroyed via licensed high-temperature incineration[3].

Waste Disposal Decision Workflow

The following logic tree dictates the operational flow for segregating and containerizing 2-Amino-2-(pyridin-4-yl)ethanol waste.

WasteWorkflow Start 2-Amino-2-(pyridin-4-yl)ethanol Waste Generated Assess Assess Physical State Start->Assess Solid Solid Waste (e.g., Dihydrochloride salt) Assess->Solid Liquid Liquid Waste (e.g., Free base / Solutions) Assess->Liquid Container Seal in HDPE or Borosilicate Glass Container Solid->Container CheckCompat Check Solvent Compatibility (Strictly Avoid Halogens) Liquid->CheckCompat Neutralize Optional: In-Lab Neutralization (Use weak acid, monitor heat) CheckCompat->Neutralize Highly Basic / Corrosive CheckCompat->Container Neutral / Dilute Neutralize->Container Label Label: Hazardous Chemical Waste (Amine/Pyridine - Non-Halogenated) Container->Label Dispose Transfer to EHS / Licensed Waste Contractor Label->Dispose

Workflow for the segregation, containerization, and disposal of 2-Amino-2-(pyridin-4-yl)ethanol.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Liquid Waste Containerization

Use this protocol for reaction filtrates, chromatography fractions, or stock solutions containing the compound.

  • Verification of Compatibility: Ensure the designated waste carboy contains only non-halogenated organic solvents. Verify that no strong oxidizers (e.g., peroxides, nitric acid) are present in the container.

  • Secondary Containment: Place the High-Density Polyethylene (HDPE) or borosilicate glass waste container inside a secondary containment tray within a certified chemical fume hood.

  • Transfer: Using a chemically compatible funnel, slowly pour the liquid waste into the container. Leave at least 20% headspace to allow for vapor expansion.

  • Sealing and Labeling: Cap the container tightly. Immediately apply a standard RCRA/EPA hazardous waste label. Explicitly write: "Non-Halogenated Organic Waste: Contains Pyridine/Amine Derivatives."

  • Storage: Store the container in a designated, ventilated satellite accumulation area away from direct sunlight and heat sources until EHS pickup.

Protocol B: Small-Scale Spill Decontamination

Use this protocol if a solution of the free base or solid salt is spilled on the benchtop.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize airflow, and don fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment (Liquid Spills): Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[3]. Causality: Combustible absorbents like sawdust can react with strong amines or oxidizers, potentially causing a fire.

  • Neutralization (If highly basic): If the spill involves the concentrated free base, carefully apply a dilute, weak acid (e.g., 5% citric acid or acetic acid) dropwise to the absorbent. Monitor for heat generation and allow it to cool[1].

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the affected benchtop area with a mild detergent and water. Collect the rinsate using absorbent pads and place them into the same solid waste container.

Protocol C: Empty Container Management

Use this protocol for the original reagent bottles once depleted.

  • Triple-Rinsing: Empty chemical containers that held toxic amines must be "triple-rinsed" before they can be discarded[4]. Rinse the bottle three times using a compatible solvent (e.g., ethanol or water).

  • Rinsate Collection: Pour all rinsate into the appropriate liquid hazardous waste container (as outlined in Protocol A). Causality: The residue inside the bottle retains the hepatotoxic and corrosive properties of the bulk chemical; the rinsate is therefore classified as hazardous waste.

  • Defacing: Completely deface or remove the original manufacturer's label from the bottle.

  • Final Disposal: Once cleaned and defaced, dispose of the glass or plastic bottle in the institutional glassware/plastic recycling or regular waste, pending specific EHS policies.

Comprehensive References

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Pyridine." Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Pyridine." Available at: [Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Amino-2-(pyridin-4-yl)ethanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(pyridin-4-yl)ethanol. Given the absence of a specific Safety Data Sheet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(pyridin-4-yl)ethanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally related pyridine derivatives and amino alcohols. A conservative approach is therefore essential, treating the compound as potentially hazardous.

Hazard Assessment: Understanding the Risks

2-Amino-2-(pyridin-4-yl)ethanol contains both a pyridine ring and an amino alcohol functional group. This structure suggests potential hazards that must be managed through appropriate personal protective equipment (PPE) and handling procedures.

  • Pyridine-Related Hazards : Pyridine and its derivatives are often classified as irritants to the skin, eyes, and respiratory system. They can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Amino Alcohol-Related Hazards : Amino alcohols can also cause skin and eye irritation.[3]

  • Incompatibilities : This compound is likely incompatible with strong oxidizing agents.[4]

Given these potential hazards, a comprehensive PPE strategy is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 2-Amino-2-(pyridin-4-yl)ethanol. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended.Provides splash protection against pyridine compounds. Breakthrough times can be short, so immediate replacement after contamination is crucial.[1][2]
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1]
Skin and Body Protection Chemical-resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Mandatory use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][2] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for the safe handling of 2-Amino-2-(pyridin-4-yl)ethanol.

Preparation and Engineering Controls
  • Ensure a certified chemical fume hood is operational before beginning any work.[1][2]

  • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Assemble all necessary equipment and reagents before introducing the compound.

Donning PPE

The following diagram illustrates the correct sequence for putting on your PPE.

PPE_Donning A Lab Coat B Goggles/Face Shield A->B C Inner Gloves B->C D Outer Gloves C->D

Caption: PPE Donning Sequence.

  • Put on a lab coat and ensure it is fully buttoned.[5][6]

  • Don chemical safety goggles or a face shield.[1]

  • Wash and dry hands thoroughly.

  • Put on the first pair of nitrile gloves (inner gloves).

  • Put on the second pair of nitrile gloves (outer gloves).

Handling the Compound
  • Conduct all manipulations of 2-Amino-2-(pyridin-4-yl)ethanol within the designated area of the chemical fume hood.[1]

  • Avoid the creation of dust or aerosols.[1] Use a spatula or other appropriate tools for handling solids.

  • Keep the container tightly closed when not in use.[7]

Doffing PPE

The proper removal of PPE is crucial to prevent cross-contamination.

PPE_Doffing A Outer Gloves B Goggles/Face Shield A->B C Lab Coat B->C D Inner Gloves C->D

Caption: PPE Doffing Sequence.

  • Remove the outer gloves, peeling them off without touching the exterior.

  • Remove the face shield or goggles from the back.

  • Remove the lab coat, rolling it inward to contain any contamination.

  • Remove the inner gloves.

  • Wash hands thoroughly with soap and water.[5][7]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Contaminated PPE : All disposable PPE, including gloves, should be discarded in a designated hazardous waste container immediately after use.

  • Chemical Waste : Unused 2-Amino-2-(pyridin-4-yl)ethanol and any solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not pour chemical waste down the drain.

  • Empty Containers : Empty containers may still contain hazardous residue and should be treated as hazardous waste.[7]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spills : In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Hazard Summary: Pyridine. New Jersey Department of Health.
  • Pyridine ACS Safety D
  • Pyridine Safety D
  • 2-(Pyridin-2-ylamino)
  • 2-(2-Aminoethyl)
  • 2-Aminoethanol Safety D
  • AMINO ALCOHOL EA Safety D
  • 2-Amino-5-chloropyridine Safety D
  • (2-AMINO-PYRIDIN-4-YL)
  • 2-Aminopyridine Safety D
  • 2-(2-Aminoethylamino)
  • Practice Safe Science. Amino Labs.
  • Safety in the labor
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • 2-(Pyridin-4-yl)ethanol. Clearsynth.
  • Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide. Benchchem.
  • 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.
  • Production, Import, Use, and Disposal. In: Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • 2-(2-AMINO-PYRIDIN-3-YL)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(pyridin-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(pyridin-4-yl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.